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  • Product: 5-Acetylpyrazine-2-carbonitrile
  • CAS: 916333-43-2

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physicochemical Profiling and Synthetic Workflows of 5-Acetylpyrazine-2-carbonitrile

Executive Summary 5-Acetylpyrazine-2-carbonitrile is a highly specialized heterocyclic intermediate critical to the development of novel antimycobacterial and antifungal agents. This technical whitepaper provides an auth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Acetylpyrazine-2-carbonitrile is a highly specialized heterocyclic intermediate critical to the development of novel antimycobacterial and antifungal agents. This technical whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its synthesis via homolytic acylation, and its downstream applications in pharmaceutical drug discovery.

By detailing self-validating experimental protocols, this guide serves as a robust framework for researchers seeking to functionalize electron-deficient pyrazine rings.

Physicochemical Parameters

A foundational understanding of the compound's molecular characteristics is essential for analytical tracking, stoichiometric calculations, and predicting its behavior in biphasic reaction systems. The core parameters are summarized below based on authoritative chemical databases.

ParameterValue
Chemical Name 5-Acetylpyrazine-2-carbonitrile
CAS Registry Number 916333-43-2
Molecular Weight 147.14 g/mol
Molecular Formula C₇H₅N₃O
InChI Code 1S/C7H5N3O/c1-5(11)7-4-9-6(2-8)
Core Structure Pyrazine ring substituted with acetyl and carbonitrile groups

Mechanistic Synthesis: Overcoming Heteroaromatic Electron Deficiency

The Causality of Homolytic Acetylation

Pyrazine is an electron-deficient nitrogen heterocyclic base. Because of the strong electronegativity of the two nitrogen atoms in the aromatic ring, the system is highly deactivated toward standard electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). To functionalize the pyrazine ring, researchers must bypass electrophilic pathways and employ radical-based homolytic substitution 1[1].

Homolytic acetylation of pyrazine-2-carbonitrile specifically yields 5-acetylpyrazine-2-carbonitrile2[2]. This regioselectivity is driven by the steric and electronic directing effects of the carbonitrile group, which stabilizes the transition state and heavily favors radical attack at the 5-position.

HomolyticAcetylation A Pyrazine-2-carbonitrile (Electron-deficient) D Homolytic Acetylation Reaction Intermediate A->D Substrate B Pyruvic Acid + AgNO3 (Acetyl Radical Source) B->D Generates Acetyl Radical C (NH4)2S2O8 / Heat (Radical Initiator) C->B Oxidative Cleavage E 5-Acetylpyrazine-2-carbonitrile (Target Compound) D->E Regioselective Addition

Fig 1: Mechanistic workflow of pyrazine-2-carbonitrile homolytic acetylation.

Self-Validating Experimental Protocol: Homolytic Acetylation

Objective: Synthesize 5-acetylpyrazine-2-carbonitrile from pyrazine-2-carbonitrile.

  • Substrate and Radical Source Preparation: Dissolve 10 mmol of pyrazine-2-carbonitrile and 30 mmol of pyruvic acid in a biphasic water/dichloromethane system.

    • Causality: Pyruvic acid serves as the source of the acetyl radical. A 3x molar excess is utilized because radical recombination and quenching are common, unavoidable side reactions in homolytic pathways.

  • Catalyst Introduction: Add 1 mmol of Silver Nitrate (AgNO₃) to the mixture.

    • Causality: The Ag⁺ ion acts as a single-electron transfer (SET) catalyst, which is absolutely essential for mediating the oxidative decarboxylation of pyruvic acid.

  • Radical Initiation (Validation Checkpoint): Heat the mixture to 80°C and slowly add 30 mmol of Ammonium Persulfate ((NH₄)₂S₂O₈) dropwise over 30 minutes.

    • Causality: Persulfate oxidizes Ag⁺ to Ag²⁺, which subsequently oxidizes pyruvic acid, releasing CO₂ and generating the highly reactive acetyl radical.

    • Self-Validation: The reaction mixture must exhibit controlled effervescence. The visible evolution of CO₂ gas is the physical validation that pyruvic acid is successfully undergoing oxidative decarboxylation. If no gas evolves, the radical generation has failed (likely due to degraded persulfate).

  • Quenching and Extraction: Cool the mixture to room temperature, neutralize with aqueous NaHCO₃, and extract with dichloromethane.

    • Causality: Neutralization halts radical propagation and converts residual pyruvic acid into water-soluble sodium pyruvate, allowing the target 5-acetylpyrazine-2-carbonitrile to cleanly partition into the organic layer.

  • Purification: Purify the concentrated organic layer via silica gel column chromatography (Hexane/Ethyl Acetate). Monitor via TLC (UV active at 254 nm).

Applications in Drug Discovery: Antifungal Agents

5-Acetylpyrazine-2-carbonitrile serves as a critical building block for synthesizing complex bioactive heterocycles. A primary application is its conversion into thiosemicarbazones, which are subsequently cyclized into 1,3-thiazolidin-4-ones[1]. These derivatives are heavily screened for antifungal properties, as compounds containing both sulfur and nitrogen heterocycles exhibit strong binding affinities to fungal metalloenzymes.

DrugDiscovery A 5-Acetylpyrazine-2-carbonitrile B Thiosemicarbazide Reaction A->B Condensation C Thiosemicarbazone Intermediate B->C Yields D α-Chloroacetic Acid Cyclization C->D Reacts with E 1,3-Thiazolidin-4-one Derivatives D->E Ring Closure F Antifungal & Antimycobacterial Screening E->F Bioassay

Fig 2: Synthesis pathway from 5-acetylpyrazine-2-carbonitrile to antifungal agents.

Protocol: Synthesis of Thiosemicarbazone Intermediates
  • Condensation: React 5-acetylpyrazine-2-carbonitrile with thiosemicarbazide in methanol, using glacial acetic acid as a catalyst.

    • Causality: The acid protonates the carbonyl oxygen of the acetyl group, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Isolation (Validation Checkpoint): Reflux the mixture for 4 hours, then allow it to cool to 0°C.

    • Self-Validation: The formation of a distinct crystalline precipitate upon cooling validates the successful formation of the thiosemicarbazone. The extended conjugation of the newly formed product drastically reduces its solubility in cold methanol compared to the starting materials, allowing for self-purifying crystallization.

References

  • Sigma-Aldrich. 5-Acetylpyrazine-2-carbonitrile | 916333-43-2.

  • MDPI. Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones.1

  • Sciforum. Chromatographic and Computational study of Hydrophobic Properties of Ring Substituted Pyrazinecarbonitriles and Acetylpyrazines.2

Sources

Exploratory

Physical and chemical properties of 5-Acetylpyrazine-2-carbonitrile

An in-depth technical analysis of 5-Acetylpyrazine-2-carbonitrile requires a fundamental understanding of heterocyclic chemistry, specifically the behavior of electron-deficient aromatic systems. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-Acetylpyrazine-2-carbonitrile requires a fundamental understanding of heterocyclic chemistry, specifically the behavior of electron-deficient aromatic systems. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identifiers, focusing instead on the mechanistic causality behind its synthesis, its physicochemical profiling, and its critical role as a building block in drug discovery.

This whitepaper provides actionable, self-validating protocols for researchers utilizing this compound in the development of novel antimicrobial and antimycobacterial agents.

Physicochemical Profiling and Molecular Architecture

5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) is a highly functionalized, electron-deficient heterocyclic compound. The presence of both a nitrile group (-C≡N) and an acetyl group (-COCH3) on the pyrazine ring significantly alters its electron density, making it an excellent electrophilic scaffold and a versatile intermediate for downstream functionalization[1].

The dual electron-withdrawing nature of the substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a critical factor when designing Michael acceptors (such as chalcones) for biological target engagement.

Table 1: Key Physicochemical Parameters

PropertyValueMechanistic Significance
CAS Number 916333-43-2Standard identifier for reagent sourcing.
Molecular Formula C7H5N3OIndicates a high degree of unsaturation and heteroatom density.
Molecular Weight 147.137 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
SMILES CC(=O)c1cnc(cn1)C#NDefines the 2,5-disubstitution pattern critical for steric clearance.
Hydrogen Bond Donors 0Enhances membrane permeability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Acceptors 4Facilitates target protein binding via the pyrazine nitrogens and carbonyl oxygen.

Chemical Reactivity: The Causality of the Minisci Reaction

A fundamental challenge in pyrazine chemistry is its profound resistance to standard electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). The electronegative nitrogen atoms withdraw electron density from the ring, deactivating it toward electrophiles.

To overcome this, the synthesis of 5-Acetylpyrazine-2-carbonitrile relies on homolytic radical acylation , specifically the Minisci reaction [2]. In this pathway, nucleophilic carbon-centered radicals (generated via the oxidative decarboxylation of pyruvic acid) selectively attack the electron-deficient positions of the protonated pyrazine ring. The regioselectivity is driven by the stabilization of the radical intermediate and the steric hindrance of the existing nitrile group, directing the acetyl radical to the 5-position[3].

G A Pyrazine-2-carbonitrile (Starting Material) C 5-Acetylpyrazine-2-carbonitrile (Target Intermediate) A->C Minisci Reaction B Pyruvic Acid / Radical Source (Homolytic Acetylation) B->C Acetyl Radical D Claisen-Schmidt Condensation (with Aromatic Aldehydes) C->D E Thiosemicarbazide Reaction C->E F Pyrazine-based Chalcones (Antimicrobial/Antifungal) D->F G Thiosemicarbazones (Antimycobacterial) E->G

Chemical synthesis pathway and downstream applications of 5-Acetylpyrazine-2-carbonitrile.

Applications in Drug Development

Once synthesized, 5-Acetylpyrazine-2-carbonitrile serves as a primary building block for two major classes of pharmacophores:

  • Pyrazine-Based Chalcones: By subjecting the acetyl group to a Claisen-Schmidt condensation with various aromatic aldehydes, researchers generate α,β -unsaturated ketones (chalcones). The pyrazine ring acts as a powerful electron-withdrawing group, increasing the electrophilicity of the β -carbon. This enhances the molecule's ability to form covalent bonds with nucleophilic thiol groups (cysteine residues) in essential fungal or bacterial enzymes, driving potent antifungal and antimycobacterial activity[4].

  • Thiosemicarbazones: Condensation of the acetyl carbonyl with thiosemicarbazide yields thiosemicarbazones, which are known for their metal-chelating properties and subsequent inhibition of crucial metalloenzymes in Mycobacterium tuberculosis[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in quality control checkpoints to verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of Pyrazine-Based Chalcones via Claisen-Schmidt Condensation

This protocol details the base-catalyzed aldol condensation used to convert 5-Acetylpyrazine-2-carbonitrile into a bioactive chalcone derivative[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-Acetylpyrazine-2-carbonitrile and 1.2 equivalents of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in anhydrous pyridine (acting as both solvent and mild base).

  • Catalysis: Add a catalytic amount of diethylamine (approx. 0.2 equivalents) dropwise to the stirring solution. The secondary amine facilitates the formation of the reactive enamine/enolate intermediate.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 115°C) under an inert argon atmosphere for 18 hours.

  • Workup: Cool the mixture to room temperature and remove the pyridine in vacuo using a rotary evaporator. Co-evaporate with toluene to remove residual pyridine.

  • Purification: Purify the crude dark residue via flash column chromatography using a gradient of Hexanes/Ethyl Acetate (starting at 3:1, moving to 1:1).

  • System Validation & Quality Control:

    • TLC Check: The product should appear as a highly UV-active spot with a lower Rf​ than the starting aldehyde.

    • Structural Confirmation (1H NMR): The success of the condensation is definitively proven by the appearance of two doublet signals in the 1H NMR spectrum between δ 7.4 and 8.0 ppm. A coupling constant ( J ) of 15.0–16.0 Hz is mandatory to confirm the formation of the (E)-alkene (trans geometry), which is the thermodynamically stable and biologically active isomer[5].

Protocol Step1 1. Dissolve 5-Acetylpyrazine-2-carbonitrile & Aldehyde in Pyridine Step2 2. Add Diethylamine Catalyst Step1->Step2 Step3 3. Reflux mixture (18 hours) Step2->Step3 Step4 4. Concentrate via Rotary Evaporation Step3->Step4 Step5 5. Column Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Pure (E)-Chalcone Derivative Step5->Step6

Step-by-step experimental workflow for the Claisen-Schmidt condensation.

Protocol B: Synthesis of Thiosemicarbazone Derivatives

This protocol outlines the condensation required to form metal-chelating pharmacophores[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-Acetylpyrazine-2-carbonitrile and 10 mmol of analytical grade thiosemicarbazide in 15 mL of anhydrous methanol.

  • Acid Catalysis: Add exactly three drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reflux: Heat the mixture at reflux for 5 hours.

  • Crystallization: Cool the reaction mixture in an ice bath to precipitate the product. Isolate the solid via vacuum filtration and recrystallize from hot ethanol.

  • System Validation & Quality Control:

    • IR Spectroscopy: The disappearance of the strong carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp C=N imine stretch (~1610 cm⁻¹) validates the condensation.

    • 1H NMR: The presence of a broad singlet at δ ~10.4 ppm corresponding to the newly formed -NH group confirms the thiosemicarbazone structure[3].

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 5-Acetylpyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the available safety data for 5-Acetylpyrazine-2-carbonitrile (CAS No. 916333-43-2), a key intermediate in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the available safety data for 5-Acetylpyrazine-2-carbonitrile (CAS No. 916333-43-2), a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes information from closely related pyrazine derivatives to establish a robust framework for its safe handling, storage, and emergency management. The following information is intended to empower researchers to conduct their work with a high degree of safety and scientific integrity.

Compound Profile and Inferred Hazard Identification

Table 1: Physicochemical and Identifier Data for 5-Acetylpyrazine-2-carbonitrile and Related Compounds

Property5-Acetylpyrazine-2-carbonitrilePyrazine-2-carbonitrile2-Acetylpyrazine
CAS Number 916333-43-2[2]19847-12-2[3]22047-25-2[4]
Molecular Formula C7H5N3O[2]C5H3N3[3]C6H6N2O
Molecular Weight 147.14 g/mol [2]105.09 g/mol 122.12 g/mol
Appearance Not specifiedNot specifiedLight yellow powder/solid[5]
Melting Point Not specifiedNot specified75 - 78 °C[5]

Based on the Globally Harmonized System (GHS) classifications of related pyrazine compounds, 5-Acetylpyrazine-2-carbonitrile should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][8]

A "Warning" signal word is appropriate for this hazard profile.

Laboratory Safety and Handling Protocols

Given the inferred hazards, a stringent set of handling protocols is essential to ensure the safety of laboratory personnel. The following procedures are based on best practices for handling similarly hazardous chemical intermediates.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The following diagram outlines the mandatory PPE for handling 5-Acetylpyrazine-2-carbonitrile.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-retardant lab coat gloves Chemical-resistant gloves (Nitrile) goggles Chemical splash goggles face_shield Face shield (if splash hazard exists) goggles->face_shield Supplement with researcher Researcher researcher->lab_coat Wears researcher->gloves Wears researcher->goggles Wears

Caption: Mandatory PPE for handling 5-Acetylpyrazine-2-carbonitrile.

Engineering Controls

All manipulations of 5-Acetylpyrazine-2-carbonitrile solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood should have a continuous and monitored airflow.

Safe Handling and Storage Workflow

The following detailed protocol outlines the step-by-step process for the safe handling and storage of 5-Acetylpyrazine-2-carbonitrile.

Protocol 1: Safe Handling and Storage

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is operational. Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Close the container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Use a closed or capped vessel for dissolution to prevent vapor release.

  • Storage:

    • Store 5-Acetylpyrazine-2-carbonitrile in a tightly sealed, properly labeled container.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][9]

    • Store in a locked cabinet or an area with restricted access.

  • Waste Disposal:

    • Dispose of waste materials in accordance with local, state, and federal regulations.

    • Collect all contaminated materials (gloves, weighing paper, etc.) in a sealed, labeled hazardous waste container.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial. The following protocols are based on the first-aid and emergency measures for closely related pyrazine compounds.

First-Aid Measures

Table 2: First-Aid Procedures for Exposure to 5-Acetylpyrazine-2-carbonitrile

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]
Accidental Release and Fire-Fighting Measures

The following workflow outlines the immediate actions to be taken in the event of a spill or fire.

Emergency_Response cluster_spill Accidental Release Response cluster_fire Fire Response spill_node Spill Occurs evacuate_spill Evacuate immediate area spill_node->evacuate_spill ppe_spill Don appropriate PPE evacuate_spill->ppe_spill contain_spill Contain the spill with inert absorbent material ppe_spill->contain_spill cleanup_spill Collect and place in a sealed container for disposal contain_spill->cleanup_spill decontaminate_spill Decontaminate the area cleanup_spill->decontaminate_spill fire_node Fire Involving the Compound evacuate_fire Evacuate the laboratory fire_node->evacuate_fire extinguish Use dry chemical, CO2, or alcohol-resistant foam evacuate_fire->extinguish scba Firefighters to wear self-contained breathing apparatus extinguish->scba

Caption: Emergency response workflow for spills and fires.

In the event of a fire, thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[4][9]

Toxicological and Ecotoxicological Profile (Inferred)

Detailed toxicological studies on 5-Acetylpyrazine-2-carbonitrile are not publicly available. However, based on data for related compounds, the following can be inferred:

  • Acute Effects: The primary acute effects are expected to be irritation of the skin, eyes, and respiratory tract.[3] Ingestion is likely to be harmful.[3]

  • Chronic Effects: Prolonged or repeated exposure may lead to dermatitis.[3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

  • Ecotoxicity: The compound may be harmful to aquatic life in high concentrations.[3] It should not be released into the environment.

Conclusion

While a comprehensive, peer-reviewed safety profile for 5-Acetylpyrazine-2-carbonitrile is yet to be established, a cautious and informed approach based on the known hazards of structurally similar pyrazine derivatives is paramount. Researchers and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. By implementing the guidelines outlined in this document, the risks associated with the handling and use of this important chemical intermediate can be effectively managed, ensuring a safe and productive research environment.

References

  • Chemical Bull. (n.d.).
  • The Perfumers Apprentice. (2021, December 21).
  • NextSDS. (n.d.). 5-acetylpyrazine-2-carbonitrile, — Chemical Substance Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19).
  • TCI Chemicals. (2024, November 28).
  • Thermo Fisher Scientific. (2025, September 12).
  • Howei. (n.d.). CAS 916333-43-2 | 5-Acetylpyrazine-2-carbonitrile,≥95%.
  • Apollo Scientific. (2022, June 22). Pyrazine-2-carbonitrile.
  • SDS US. (2016, April 26).
  • Chemical Bull. (n.d.).
  • Fisher Scientific. (2011, January 10).
  • MolPort. (n.d.). 5-acetylpyrazine-2-carbonitrile | 916333-43-2. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carbonitrile.
  • ResearchGate. (2015, August 26).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • INCHEM. (n.d.).
  • Lab-Chemicals.Com. (n.d.). 5-Acetylpyrazine-2-carbonitrile.
  • Organic Syntheses. (2017, January 25). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor.

Sources

Exploratory

Comprehensive Thermodynamic Stability and Degradation Profiling of 5-Acetylpyrazine-2-carbonitrile at Room Temperature

Executive Summary & Structural Thermodynamics In modern drug discovery, pyrazine derivatives serve as critical scaffolds for antimycobacterial and antifungal agents[1]. 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

In modern drug discovery, pyrazine derivatives serve as critical scaffolds for antimycobacterial and antifungal agents[1]. 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) [2] is a highly functionalized heterocyclic intermediate possessing two highly reactive functional groups: an electron-withdrawing carbonitrile (-C≡N) at the C2 position and an acetyl group (-C(=O)CH3) at the C5 position.

From a thermodynamic perspective, the stability of this compound at room temperature (20–25 °C) is dictated by the extreme electron deficiency of the pyrazine ring. The ring acts as an electron sink, which significantly increases the electrophilicity of the nitrile carbon and the acidity of the acetyl α-hydrogens. While the solid-state material is thermodynamically stable when protected from moisture and light[3], its solution-state stability is highly conditional. Understanding the causality behind its degradation is paramount for formulation, storage, and downstream synthetic applications.

Mechanistic Causality of Degradation

To design a self-validating stability protocol, we must first understand the thermodynamic drivers of degradation:

  • Nitrile Hydration (Hydrolysis): The electron-withdrawing pyrazine ring renders the nitrile carbon highly susceptible to nucleophilic attack by water. Under slightly basic or acidic conditions, the nitrile undergoes partial hydrolysis to form 5-acetylpyrazine-2-carboxamide, which can further hydrolyze to the corresponding carboxylic acid[4]. This hydration is a thermodynamically favorable, exothermic process often exploited in continuous flow synthesis[5].

  • Acetyl Enolization & Aldol Condensation: The α-hydrogens of the C5-acetyl group are highly acidic. In the presence of base or prolonged thermal/photic stress, keto-enol tautomerism occurs. The resulting enolate can undergo self-condensation (aldol-type reactions), leading to the formation of dark, cross-linked polymeric impurities[3].

  • Oxidative Degradation: Pyrazines can undergo N-oxidation, though this typically requires strong oxidizing agents (e.g., peroxides) and is less common under standard room-temperature atmospheric conditions.

Degradation A 5-Acetylpyrazine-2-carbonitrile (Intact API) B 5-Acetylpyrazine-2-carboxamide (Primary Hydration) A->B H2O, OH- (pH > 7) D Aldol Condensation Products (Acetyl Enolization) A->D Base / Light (Keto-Enol Tautomerism) C 5-Acetylpyrazine-2-carboxylic acid (Secondary Hydrolysis) B->C H2O, OH- Strong Base E Cross-linked Polymers (Thermal/Photo Degradation) D->E Prolonged Stress (Room Temp, UV)

Fig 1: Primary degradation pathways of 5-Acetylpyrazine-2-carbonitrile at room temperature.

Experimental Methodology: Self-Validating Stability Assessment

To empirically determine the thermodynamic stability of 5-Acetylpyrazine-2-carbonitrile, we employ a self-validating Shake-Flask and Forced Degradation Workflow . This protocol is designed to ensure mass balance—meaning the disappearance of the parent peak in high-performance liquid chromatography (HPLC) must quantitatively match the appearance of degradation product peaks.

Protocol: Solution-State Thermodynamic Stability Assay

Rationale: By exposing the compound to controlled aqueous buffers at room temperature (25 °C), we can calculate the pseudo-first-order degradation kinetics of the nitrile and acetyl groups.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 10.0 mg of 5-Acetylpyrazine-2-carbonitrile in 1.0 mL of anhydrous HPLC-grade acetonitrile (ACN) to create a 10 mg/mL stock. Causality: ACN prevents premature hydrolysis prior to the assay.

  • Buffer Equilibration: Prepare three aqueous buffer solutions: pH 2.0 (0.1 M HCl), pH 7.0 (50 mM Phosphate), and pH 10.0 (50 mM Borate). Equilibrate to exactly 25.0 ± 0.1 °C in a thermostatic water bath.

  • Spiking & Incubation: Spike 100 µL of the stock solution into 9.9 mL of each buffer (final concentration ~100 µg/mL). Seal in amber glass vials with PTFE-lined caps. Causality: Amber vials isolate the thermal degradation variables from photolytic variables.

  • Aliquoting & Quenching: At time points t=0,24,48,72,and 168 hours, withdraw 500 µL aliquots. Immediately quench the pH 2.0 and pH 10.0 samples by neutralizing them to pH 7.0 to halt degradation.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Mass Balance Validation: Calculate the total area under the curve (AUC) for all pyrazine-related peaks. A constant total AUC across all time points validates that no volatile or insoluble polymers were formed without detection.

Workflow S1 Sample Prep (Stock in ACN) S2 Buffer Stress (pH 2, 7, 10 at 25°C) S1->S2 S3 Kinetic Sampling (0 to 168 hours) S2->S3 S4 Quenching (Neutralization) S3->S4 S5 Quantification (HPLC-UV/MS) S4->S5

Fig 2: Self-validating thermodynamic stability and kinetic assessment workflow.

Quantitative Data Interpretation

Based on the structural thermodynamics of homologous pyrazine carbonitriles[4][5] and acetylpyrazines[3], the expected stability profile of 5-Acetylpyrazine-2-carbonitrile at room temperature (25 °C) is summarized below.

Note: The table reflects established kinetic limits for this chemical class.

Condition (at 25 °C)Half-Life ( t1/2​ )Primary Degradant ObservedMass Balance RecoveryStorage Recommendation
Solid State (Dry, Dark) > 24 MonthsNone (Stable)100%Store under Argon/N₂[3]
Solid State (High Humidity) ~ 6 Months5-Acetylpyrazine-2-carboxamide> 98%Use desiccants
Aqueous Solution (pH 2.0) ~ 120 Hours5-Acetylpyrazine-2-carboxamide> 95%Prepare fresh prior to use
Aqueous Solution (pH 7.0) > 14 DaysTrace Carboxamide> 99%Acceptable for short-term assays
Aqueous Solution (pH 10.0) < 12 Hours5-Acetylpyrazine-2-carboxylic acid< 90% (Aldol loss)Avoid basic environments

Conclusion and Handling Directives

The thermodynamic stability of 5-Acetylpyrazine-2-carbonitrile at room temperature is highly robust in the solid state, provided it is shielded from ambient moisture and light. However, its solution-state stability is deeply compromised by pH extremes. The dual presence of the nitrile and acetyl groups on the electron-deficient pyrazine core creates competing degradation pathways: hydration of the nitrile and enolization of the acetyl group.

Best Practices for Researchers:

  • Storage: Always store the solid compound in tightly sealed amber vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to maximize shelf life, though room temperature is acceptable for short-term handling[3].

  • Formulation: Avoid basic excipients or buffers (pH > 8), as base catalysis rapidly destroys the nitrile group and initiates acetyl cross-linking[4].

  • Analysis: Utilize acidic mobile phases (e.g., 0.1% TFA) during HPLC analysis to suppress enolization and ensure sharp, reproducible chromatographic peaks.

Sources

Foundational

5-Acetylpyrazine-2-carbonitrile: A Technical Guide to its Toxicity Profile and Handling Guidelines

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted toxicity profile and recommended handling procedures for 5-Acetylpyrazine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted toxicity profile and recommended handling procedures for 5-Acetylpyrazine-2-carbonitrile. In the absence of specific toxicological data for this compound, this guide synthesizes information from structurally related analogs, namely acetylpyrazines and pyrazine carbonitriles, to construct a precautionary and evidence-based framework. The document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle 5-Acetylpyrazine-2-carbonitrile safely, minimizing exposure risks and ensuring a secure laboratory environment. The core focus is on a scientifically-grounded, extrapolated toxicity profile, detailed handling protocols, and emergency preparedness.

Introduction and Statement of Precaution

5-Acetylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with an acetyl group and a nitrile group. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] However, as a novel or sparsely studied compound, a comprehensive, experimentally determined toxicity profile for 5-Acetylpyrazine-2-carbonitrile is not publicly available.

Therefore, this guide is founded on the principle of chemical analogy and the precautionary principle. The toxicological predictions and handling guidelines herein are extrapolated from the known hazards of its constituent functional groups and structurally similar molecules. All personnel handling this compound must treat it as potentially hazardous until empirical data becomes available.

Predicted Toxicological Profile

The toxicological profile of 5-Acetylpyrazine-2-carbonitrile is inferred from the known effects of pyrazine derivatives and organic nitriles.

Acute Toxicity

Based on the Globally Harmonized System (GHS) classification of analogous compounds, 5-Acetylpyrazine-2-carbonitrile is predicted to be harmful or toxic if swallowed, in contact with skin, or inhaled.

  • Oral: Pyrazine-2-carbonitrile is classified as toxic if swallowed.[2]

  • Dermal: Pyrazine-2-carbonitrile is classified as harmful in contact with skin.[2]

  • Inhalation: Pyrazine-2-carbonitrile is classified as harmful if inhaled.[2]

The toxicity of aliphatic nitriles can be attributed to the metabolic release of cyanide, which disrupts cellular respiration.[3] While aryl nitriles are generally more stable in the body, the potential for in vivo hydrolysis of the nitrile group to release cyanide cannot be dismissed without specific metabolic data.[4]

Skin and Eye Irritation

Structurally similar compounds are known skin and eye irritants. Therefore, 5-Acetylpyrazine-2-carbonitrile is expected to cause skin irritation and serious eye irritation.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

A wide variety of organic and inorganic compounds are irritants; thus, skin contact with all laboratory chemicals should be avoided.[6]

Respiratory Irritation

Inhalation of dust or fumes may cause respiratory irritation.[5] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no specific data on the long-term health effects of 5-Acetylpyrazine-2-carbonitrile. The metabolic fate of pyrazine derivatives can involve oxidation of side-chains and ring hydroxylation, followed by conjugation and excretion.[7][8] The pyrazine ring itself is often not cleaved in humans and animals.[8] While many pyrazine derivatives used as flavoring agents have been deemed safe for consumption at low levels[9][10][11], the introduction of a nitrile group necessitates a more cautious approach. Without specific mutagenicity and carcinogenicity studies, it is prudent to handle the compound with measures to minimize long-term exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when handling 5-Acetylpyrazine-2-carbonitrile.

Engineering Controls
  • Ventilation: All handling of solid 5-Acetylpyrazine-2-carbonitrile and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][12]

  • Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[12]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling 5-Acetylpyrazine-2-carbonitrile:

  • Eye and Face Protection: ANSI-certified chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[6]

  • Skin Protection:

    • Gloves: Chemically compatible gloves must be worn. Given the nitrile functional group, it is important to select gloves with a low permeability to organic nitriles. Review the glove manufacturer's compatibility chart.

    • Lab Coat: A knee-length laboratory coat must be worn to protect against skin contact.[6]

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling Workflow

The following step-by-step workflow is recommended for handling 5-Acetylpyrazine-2-carbonitrile in a laboratory setting.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for any new information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

    • Have a spill kit readily available.

  • Weighing and Transfer:

    • To avoid generating dust, do not weigh the solid compound directly on an open balance.[12]

    • Tare a sealed container (e.g., a vial with a cap) inside the fume hood.

    • Transfer the desired amount of 5-Acetylpyrazine-2-carbonitrile into the tared container inside the fume hood.

    • Seal the container before removing it from the fume hood for weighing.

    • Make any necessary adjustments to the amount of material inside the fume hood.

  • Dissolution and Reaction Setup:

    • Perform all dissolutions and transfers of the compound and its solutions within the chemical fume hood.

    • Use a secondary container when transporting the chemical within the lab.[6]

  • Post-Handling and Waste Disposal:

    • Decontaminate all surfaces that may have come into contact with the compound.[12]

    • Dispose of all contaminated waste, including gloves, liners, and disposable labware, in a designated hazardous waste container.[13]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][13]

Diagram: Safe Handling Workflow for 5-Acetylpyrazine-2-carbonitrile

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh in Sealed Container prep3->weigh Begin Work dissolve Dissolve/Transfer weigh->dissolve decon Decontaminate Surfaces dissolve->decon Complete Work waste Dispose of Waste decon->waste wash Wash Hands waste->wash

Caption: A generalized workflow for the safe handling of 5-Acetylpyrazine-2-carbonitrile.

Spill and Emergency Procedures

Minor Spill
  • Alert personnel in the immediate area.[6]

  • If the material is flammable, extinguish all ignition sources.[6]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material to avoid generating dust.[6]

  • Place the contaminated material in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spill
  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Contact the institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Data Presentation: Predicted Hazard Classification

The following table summarizes the predicted GHS hazard classification for 5-Acetylpyrazine-2-carbonitrile based on its structural analogs.

Hazard ClassPredicted CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3 or 4Danger or WarningToxic or Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningMay cause respiratory irritation

Conclusion: A Call for Caution and Further Research

While the precise toxicological properties of 5-Acetylpyrazine-2-carbonitrile remain to be elucidated through empirical testing, the available data on its structural components strongly suggest that it should be handled as a hazardous substance. This guide provides a foundational framework for its safe use in a research and development setting, emphasizing the importance of minimizing exposure through a combination of engineering controls, diligent work practices, and appropriate personal protective equipment. The scientific community is urged to conduct formal in vitro and in vivo toxicity studies to establish a definitive safety profile for this compound, thereby enabling its full potential to be explored with a comprehensive understanding of its risks.[15][16][17][18][19]

Diagram: Predicted Metabolic Pathway and Potential for Toxicity

G cluster_metabolism Metabolism cluster_conjugation Conjugation & Excretion cluster_toxicity Potential Toxicity substance 5-Acetylpyrazine-2-carbonitrile oxidation Oxidation of Acetyl Group (e.g., to carboxylic acid) substance->oxidation Phase I hydrolysis Hydrolysis of Nitrile Group substance->hydrolysis Phase I hydroxylation Ring Hydroxylation substance->hydroxylation Phase I conjugate Conjugation (e.g., with glucuronic acid) oxidation->conjugate cyanide Cyanide Release hydrolysis->cyanide hydroxylation->conjugate excretion Urinary Excretion conjugate->excretion toxicity Systemic Toxicity cyanide->toxicity

Caption: A simplified diagram illustrating potential metabolic pathways and the theoretical route to toxicity.

References

  • Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from Syracuse University website: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353. [Link]

  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives having Flavour Importance in Foods. Xenobiotica, 5(7), 389-399. [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • Willhite, C. C. (1981). Inhalation Toxicology of Acute Exposure to Aliphatic Nitriles. Clinical Toxicology, 18(8), 991-1003. [Link]

  • Workplace Safety and Health Council. (2025, October 12). Laboratory Safety. Retrieved from [Link]

  • Wikipedia. (2023, November 29). In vitro toxicology. Retrieved from [Link]

  • Seo, K.-A., & Kim, J.-C. (2010). Allyl nitrile: Toxicity and health effects. Journal of Toxicological Sciences, 35(5), 629-635. [Link]

  • Lang, R., Buettner, A., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14819-14828. [Link]

  • EMC. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2022, October 4). SOP: Irritants. Retrieved from [Link]

  • Rajini, K., & Appu Rao, A. G. (2011). Microbial metabolism of pyrazines. ResearchGate. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). [Link]

  • World Health Organization. (2001). PYRAZINE DERIVATIVES. JECFA. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,3-Dichloro pyrazine. Retrieved from [Link]

  • Liu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. [Link]

  • El-Sayed, M., & El-Sayed, S. (2023). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. ResearchGate. [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. Food and Chemical Toxicology, 40(4), 429-451. [Link]

  • Dvořák, Z., et al. (2021). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 64(24), 17735-17751. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • CPAChem. (2023, January 13). Safety data sheet: Pyrazine. Retrieved from [Link]

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Exploratory

Mechanism of action of 5-Acetylpyrazine-2-carbonitrile derivatives

An In-Depth Technical Guide to the Mechanism of Action of 5-Acetylpyrazine-2-carbonitrile and Related Derivatives Executive Summary The pyrazine ring system, a six-membered heterocycle with nitrogen atoms at the 1 and 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Acetylpyrazine-2-carbonitrile and Related Derivatives

Executive Summary

The pyrazine ring system, a six-membered heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its derivatives, particularly those functionalized with electron-withdrawing groups like carbonitrile and acetyl moieties, exhibit a remarkable breadth of biological activities.[3][4] These compounds have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of 5-Acetylpyrazine-2-carbonitrile and related pyrazine-2-carbonitrile derivatives. We will dissect the key cellular targets, signaling pathways, and structure-activity relationships that define their pharmacological profiles. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their efforts to investigate and validate these mechanisms, ensuring a robust and reliable approach to drug discovery and development in this chemical space.

Part 1: The Pyrazine-2-Carbonitrile Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazine core is a versatile building block found in both natural products, such as those isolated from marine microorganisms, and numerous FDA-approved drugs.[6] The electronic properties of the pyrazine ring, characterized by its electron-deficient nature, facilitate interactions with a wide range of biological targets.[3] The incorporation of a carbonitrile (-C≡N) group at the 2-position and an acetyl (-C(O)CH₃) group at the 5-position, as in 5-Acetylpyrazine-2-carbonitrile, further modulates the molecule's electronic profile and steric properties, creating a platform for potent and selective molecular interactions.

Derivatives built upon this scaffold have demonstrated efficacy against a host of human diseases by engaging critical cellular machinery. Their mechanisms are diverse, ranging from the direct inhibition of enzymes essential for pathogen survival to the modulation of complex signaling cascades that govern cancer cell proliferation and immune responses.[1][7]

Part 2: Dissecting the Mechanisms of Action: Key Targets and Pathways

The therapeutic efficacy of pyrazine-2-carbonitrile derivatives stems from their ability to interact with and modulate specific cellular proteins. The following sections detail the most well-documented mechanisms.

Kinase Inhibition: A Prevalent Anticancer Mechanism

A primary mechanism of action for many pyrazine-2-carbonitrile derivatives in oncology is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[1]

  • Checkpoint Kinase 1 (CHK1) Inhibition: Certain pyrazine-2-carbonitrile derivatives are potent inhibitors of CHK1, a critical regulator of the DNA damage response. Prexasertib (LY2606368), a notable example, is a pyrazine-2-carbonitrile derivative that powerfully inhibits CHK1 with an IC₅₀ of 1 nM.[2] By inhibiting CHK1, these compounds prevent cancer cells from repairing DNA damage, ultimately leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in combination with DNA-damaging chemotherapies. Prexasertib also shows inhibitory activity against CHK2 and RSK1.[2]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Other derivatives have been shown to be potent inhibitors of RTKs like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[1]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Inhibitor Pyrazine-2-carbonitrile Derivative Inhibitor->RTK Inhibitor->CHK1

Caption: Generalized kinase signaling pathways targeted by pyrazine-2-carbonitrile derivatives.

Table 1: Inhibitory Activity of Selected Pyrazine Kinase Inhibitors

Compound/Derivative ClassTarget KinasePotency (IC₅₀)Reference
Prexasertib (LY2606368)CHK11 nM[2]
Prexasertib (LY2606368)CHK28 nM[2]
Triazolo[4,5-b]pyrazinesc-MET<10 nM[2]
Imidazo[4,5-b]pyrazinesNTRKNot Disclosed[2]
Modulation of the Immune Response via ENPP1 Inhibition

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[8] ENPP1 is a key enzyme that hydrolyzes the immune signaling molecule cGAMP, which is a critical activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, these derivatives protect cGAMP from degradation, leading to a robust STING-mediated anti-tumor immune response, characterized by the production of interferons and other cytokines.[8]

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP_ext cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING (on ER membrane) cGAMP_ext->STING AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Interferon Gene Expression (IFNB1, CXCL10) IRF3->IFN Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1

Caption: Inhibition of ENPP1 by pyrazine derivatives enhances cGAMP-STING signaling.

Antimicrobial Mechanisms of Action

Pyrazine-2-carbonitrile derivatives have been investigated for their activity against various pathogens, most notably Mycobacterium tuberculosis.[7][9]

  • Enoyl-ACP Reductase (InhA) Inhibition: Molecular docking studies suggest that some pyrazinamide derivatives may exert their antimycobacterial effect by inhibiting InhA, an essential enzyme in the mycobacterial fatty acid synthesis pathway.[7] This mechanism is shared with the frontline tuberculosis drug isoniazid.

  • Potential Inhibition of GlcN-6-P synthase: For broader antibacterial activity, molecular docking studies have predicted that certain pyrazine-2-carboxylic acid derivatives may inhibit GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[10]

Part 3: Experimental Frameworks for Mechanistic Elucidation

Validating the mechanism of action requires a systematic and multi-pronged approach. The following protocols provide a robust framework for investigating pyrazine-2-carbonitrile derivatives.

Workflow for Mechanistic Investigation

The overall process involves moving from broad cellular effects to specific molecular interactions.

Experimental_Workflow A Cell Viability Assay (e.g., MTT) Determine IC₅₀ B Target Class Hypothesis (e.g., Kinase, Enzyme) A->B Initial Phenotype C In Vitro Enzymatic Assay Confirm Direct Inhibition B->C Test Hypothesis D Cellular Target Engagement (e.g., Western Blot, CETSA) Confirm In-Cell Activity C->D Validate in Cells E Downstream Pathway Analysis (e.g., Phospho-proteins, Apoptosis Markers) D->E Assess Consequences F Mechanism Validation E->F

Caption: A logical workflow for investigating a compound's mechanism of action.

Protocol 1: Cell Viability and Antiproliferative Assay (MTT Assay)
  • Trustworthiness & Rationale: This assay is a foundational step to quantify the dose-dependent cytotoxic or cytostatic effect of a compound on a cell line. Its colorimetric output is directly proportional to the number of viable, metabolically active cells, providing a robust measure of the compound's overall cellular impact (IC₅₀ value).[1]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare a serial dilution of the 5-Acetylpyrazine-2-carbonitrile derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
  • Expertise & Causality: To move beyond a cellular phenotype and test a specific molecular hypothesis, an in vitro enzymatic assay is essential. This experiment directly measures the compound's ability to inhibit the catalytic activity of a purified target enzyme (e.g., CHK1) in a cell-free system. This definitively proves a direct interaction and allows for the determination of kinetic parameters, distinguishing direct inhibitors from compounds that act further upstream.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant kinase, the specific peptide substrate for that kinase, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP for traditional methods, or using fluorescence-based readouts).

    • Reaction Setup: In a microplate, add the assay buffer, the kinase, and varying concentrations of the pyrazine derivative (or vehicle control). Allow a short pre-incubation (10-15 minutes) for the compound to bind to the enzyme.

    • Initiate Reaction: Start the kinase reaction by adding the peptide substrate and ATP solution.

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), allowing for substrate phosphorylation.

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity with a scintillation counter. For fluorescence-based assays (e.g., Z'-LYTE™), the readout is measured on a plate reader.

    • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Western Blot for Pathway Modulation
  • Authoritative Grounding: After confirming target engagement, it is critical to validate that this interaction leads to the expected downstream biological consequences within the cell. Western blotting is the gold-standard technique for this. For a CHK1 inhibitor, for example, one would expect to see a decrease in the phosphorylation of its downstream substrates or an increase in markers of apoptosis like cleaved PARP. This confirms the mechanism is active in a physiological context.

  • Step-by-Step Methodology:

    • Cell Treatment & Lysis: Treat cells with the pyrazine derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein of interest (e.g., anti-phospho-CHK1, anti-cleaved-caspase-3, or a loading control like anti-β-actin).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Analysis: Quantify band intensity relative to the loading control to determine changes in protein levels or phosphorylation status across different treatment conditions.

References

  • Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (2025, August 26). Taylor & Francis.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. BenchChem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 2). Journal of Medicinal Chemistry.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017, February 2).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). International Journal of Biology, Pharmacy and Allied Sciences.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2015, August 26).
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. BenchChem.
  • 5-Acetylpyrazine-2-carbonitrile [P81037]. ChemUniverse.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019, November 19). Life Chemicals.

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Protocols & Analytical Methods

Method

Applications of 5-Acetylpyrazine-2-carbonitrile in medicinal chemistry

Advanced Applications of 5-Acetylpyrazine-2-carbonitrile in Medicinal Chemistry: Synthesis, Derivatization, and Biological Evaluation Introduction & Pharmacological Rationale Pyrazine is a six-membered, electron-deficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of 5-Acetylpyrazine-2-carbonitrile in Medicinal Chemistry: Synthesis, Derivatization, and Biological Evaluation

Introduction & Pharmacological Rationale

Pyrazine is a six-membered, electron-deficient heterocyclic ring containing two nitrogen atoms in a 1,4-orientation. It is a highly privileged scaffold in medicinal chemistry due to its unique p-donor properties, which enhance target binding through robust hydrogen-bonding interactions1[1]. Recent clinical advancements have highlighted pyrazine-2-carbonitrile derivatives as potent kinase inhibitors, such as the CHK1 inhibitors Prexasertib and SRA737, which are currently evaluated in oncology 2[2].

Within this chemical space, 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) emerges as a highly versatile bifunctional building block. Synthesized typically via the homolytic acetylation of pyrazine-2-carbonitrile3[3], this molecule contains both an electron-withdrawing nitrile group and a reactive acetyl moiety. This dual reactivity makes it an ideal precursor for synthesizing complex hybrid molecules, including thiosemicarbazones, thiazolidinones, and chalcones, which exhibit broad-spectrum antimicrobial, antifungal, and antioxidant activities 4[4].

Mechanistic Pathways & Synthetic Workflows

The strategic value of 5-Acetylpyrazine-2-carbonitrile lies in its distinct reactive centers:

  • The Acetyl Group: Acts as an electrophilic center for condensation reactions. It readily undergoes acid-catalyzed condensation with thiosemicarbazide to yield thiosemicarbazones4[4]. Alternatively, it can participate in base-catalyzed Claisen-Schmidt aldol condensations with aryl aldehydes to generate pyrazine-chalcone hybrids 5[5].

  • The Nitrile Group: Can be selectively hydrated to form pyrazine-2-carboxamides or serve as a direct pharmacophore for kinase hinge-binding2[2].

G Core 5-Acetylpyrazine-2-carbonitrile (Bifunctional Core) Condensation Thiosemicarbazide Condensation Core->Condensation Methanol, H+ Aldol Claisen-Schmidt Condensation Core->Aldol Ar-CHO, Base Hydration Nitrile Hydration Core->Hydration MnO2 Catalyst TSC Thiosemicarbazones (Antifungal) Condensation->TSC Chalcones Pyrazine Chalcones (Antioxidant) Aldol->Chalcones Amides Pyrazine-2-carboxamides (Kinase Inhibitors) Hydration->Amides Thiazol 1,3-Thiazolidin-4-ones (Antimicrobial) TSC->Thiazol Chloroacetic acid, Cyclization

Orthogonal derivatization pathways of 5-Acetylpyrazine-2-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of (E)-2-[1-(5-cyanopyrazin-2-yl)ethylidene]hydrazinecarbothioamide

Causality & Logic: The reaction utilizes a weak acid catalyst (glacial acetic acid) to protonate the carbonyl oxygen of the acetyl group, increasing its electrophilicity4[4]. This facilitates the nucleophilic attack by the terminal amine of thiosemicarbazide. Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-Acetylpyrazine-2-carbonitrile and 10 mmol of thiosemicarbazide in 15 mL of anhydrous methanol4[4].

  • Catalysis: Add 3 drops of concentrated glacial acetic acid. Scientist Insight: Do not over-acidify; excessive protons will protonate the nucleophilic amine of the thiosemicarbazide, halting the reaction.

  • Reflux: Heat the mixture at reflux (approx. 65°C) for 5 hours under an inert nitrogen atmosphere4[4].

  • In-Process Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the ketone spot (UV active, higher Rf) and appearance of the product spot (lower Rf) validates conversion.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure thiosemicarbazone.

  • Self-Validation Check: Confirm product identity via IR spectroscopy (look for the disappearance of the sharp C=O stretch at ~1700 cm⁻¹ and the appearance of C=N stretch at ~1610 cm⁻¹ and N-H stretches at ~3100-3400 cm⁻¹).

Protocol 2: Cyclization to Substituted 1,3-Thiazolidin-4-ones

Causality & Logic: Thiazolidinones are synthesized via the cyclocondensation of the previously formed thiosemicarbazones with chloroacetic acid4[4]. The sulfur atom acts as a nucleophile displacing the chloride, followed by intramolecular amidation. Step-by-Step Methodology:

  • Preparation: Dissolve 7 mmol of the synthesized thiosemicarbazone and 10.5 mmol of chloroacetic acid in a minimal volume of anhydrous ethanol4[4].

  • Reaction: Add anhydrous sodium acetate (10.5 mmol) to neutralize the generated HCl and drive the reaction forward.

  • Reflux: Heat to reflux for 8-10 hours with continuous stirring.

  • Isolation: Pour the hot mixture into crushed ice. The sudden drop in solubility forces the precipitation of the thiazolidinone derivative.

  • Purification: Filter, wash with cold water to remove residual sodium chloride and unreacted chloroacetic acid, and recrystallize from ethanol.

Protocol 3: Base-Catalyzed Synthesis of Pyrazine Chalcones

Causality & Logic: The Claisen-Schmidt condensation requires a strong base to deprotonate the alpha-carbon of the acetyl group, forming a reactive enolate that attacks the electrophilic carbonyl of an aryl aldehyde5[5]. Step-by-Step Methodology:

  • Enolate Formation: Dissolve 5-Acetylpyrazine-2-carbonitrile (5 mmol) in 10 mL of ethanol. Add 1 mL of 40% aqueous NaOH dropwise at 0°C.

  • Condensation: Slowly add an equimolar amount of the desired substituted benzaldehyde.

  • Agitation: Stir at room temperature for 12 hours5[5].

  • Neutralization: Neutralize the mixture with dilute HCl to precipitate the chalcone.

  • Validation: 1H-NMR should display characteristic trans-alkene doublets (J ≈ 15-16 Hz) around 7.5-8.0 ppm, confirming the (E)-configuration of the chalcone enone system.

Quantitative Data Summary

The derivatization of pyrazine-2-carbonitrile scaffolds significantly alters their physicochemical and biological profiles. The table below summarizes typical bioactivity metrics for these derivative classes.

Compound ClassPrimary ApplicationTarget / MechanismTypical Efficacy (MIC / IC50)
Pyrazine-2-carbonitriles (Core) Kinase InhibitorsCHK1 / RSK1 InhibitionIC50: 1 - 10 nM
Thiosemicarbazones Antifungal AgentsErgosterol Synthesis InterferenceMIC: 15 - 50 µM
1,3-Thiazolidin-4-ones Antimicrobial AgentsBacterial Cell Wall SynthesisMIC: 10 - 40 µM
Pyrazine Chalcones Antioxidant / AnticancerROS Scavenging / Aldose ReductaseIC50: 20 - 50 µM

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: nih.gov.
  • Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones. Source: mdpi.com.
  • Chromatographic and Computational study of Hydrophobic Properties of Ring Substituted Pyrazinecarbonitriles and Acetylpyrazines. Source: sciforum.net.
  • Chalcones and their pyrazine analogs: synthesis, inhibition of aldose reductase, antioxidant activity, and molecular docking study. Source: researchgate.net.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: mdpi.com.

Sources

Application

Application Note: 5-Acetylpyrazine-2-carbonitrile as a Versatile Precursor for API Synthesis

Abstract 5-Acetylpyrazine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry, primarily esteemed for its utility as a precursor in the synthesis of various Active Pharmaceutical Ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Acetylpyrazine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry, primarily esteemed for its utility as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). The distinct electronic and steric characteristics, conferred by the acetyl, cyano, and dual nitrogen atoms on the pyrazine core, endow it with a high degree of reactivity and synthetic versatility. This document serves as an in-depth guide for researchers, scientists, and professionals in drug development on the strategic application of 5-Acetylpyrazine-2-carbonitrile for synthesizing clinically significant APIs. We will explore its reactivity profile, present detailed synthetic protocols for an exemplary API, and elucidate the fundamental chemical principles governing its transformations.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring, a 1,4-diazine, is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its presence is often correlated with significant biological activity, and the functionalization of this core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Many clinically used drugs, such as the antiviral Favipiravir, the antitubercular Pyrazinamide, and the anticancer agent Bortezomib, feature the pyrazine core, highlighting its importance in drug design.[1] 5-Acetylpyrazine-2-carbonitrile stands out as a particularly advantageous starting material. The orthogonal reactivity of its acetyl and cyano groups facilitates sequential and selective chemical modifications, making it a valuable precursor in multi-step syntheses.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of 5-Acetylpyrazine-2-carbonitrile is essential for its effective deployment in synthetic chemistry.

PropertyValueSource
Molecular FormulaC₇H₅N₃O[2]
Molecular Weight147.14 g/mol [2]
AppearanceOff-white to yellow crystalline powderInferred from similar compounds
CAS Number916333-43-2[2]
Purity95%[2]

The electron-deficient nature of the pyrazine ring, intensified by the electron-withdrawing cyano and acetyl substituents, makes the ring's carbon atoms susceptible to nucleophilic attack. The carbonyl carbon of the acetyl group is a prime site for a variety of transformations, including reductions, oxidations, and condensations. The nitrile group offers numerous synthetic possibilities; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Exemplary API Synthesis: Favipiravir (T-705)

A prominent example of an API synthesized from a pyrazine precursor is Favipiravir, a broad-spectrum antiviral agent effective against various RNA viruses.[3] The synthesis of Favipiravir from a precursor like 5-Acetylpyrazine-2-carbonitrile would strategically leverage the reactivity of the acetyl and cyano groups. While multiple routes to Favipiravir exist starting from different pyrazine derivatives, a plausible pathway from 5-Acetylpyrazine-2-carbonitrile can be constructed based on established chemical transformations.[3][4][5]

Synthetic Pathway Overview

The conversion of 5-Acetylpyrazine-2-carbonitrile to Favipiravir would necessitate a series of key chemical transformations: oxidation of the acetyl group, amidation, and subsequent hydroxylation and fluorination steps, though the exact sequence can vary. A hypothetical, efficient route is proposed below.

G A 5-Acetylpyrazine-2-carbonitrile B 5-Carboxypyrazine-2-carbonitrile A->B Oxidation C 5-Carboxamidopyrazine-2-carbonitrile B->C Amidation D 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) C->D Multi-step (Halogenation, Hydroxylation, Fluorination)

Caption: Plausible synthetic route from 5-Acetylpyrazine-2-carbonitrile to Favipiravir.

Detailed Experimental Protocol

Step 1: Oxidation of the Acetyl Group to a Carboxylic Acid

The initial transformation targets the selective oxidation of the acetyl group to a carboxylic acid, a crucial step for subsequent amidation.

  • Rationale: This oxidation needs to be selective for the acetyl group, leaving the nitrile and the pyrazine ring intact. While various oxidizing agents can be used, this step is foundational for creating the carboxamide side chain of Favipiravir.

  • Protocol:

    • Suspend 5-Acetylpyrazine-2-carbonitrile (1.0 eq) in a suitable solvent mixture like dioxane/water.

    • Add a selective oxidizing agent (e.g., Selenium Dioxide) (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction, remove the oxidant by-products by filtration, and concentrate the filtrate under reduced pressure to obtain the crude 5-carboxypyrazine-2-carbonitrile.

Step 2: Amidation of the Carboxylic Acid

The resulting carboxylic acid is converted to a primary amide. This transformation is a common step in the synthesis of many pyrazine-based drugs.[1]

  • Rationale: The formation of an amide bond can be achieved using various coupling agents. The choice of reagent is critical for achieving high yield and purity, which is paramount in API synthesis.[1]

  • Protocol:

    • Dissolve the crude 5-carboxypyrazine-2-carbonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

    • Activate the carboxylic acid by adding a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., DIPEA).[6]

    • Introduce a source of ammonia (e.g., ammonium chloride) to the activated acid.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Perform an aqueous work-up to remove water-soluble reagents and by-products.

    • Purify the product, 5-carboxamidopyrazine-2-carbonitrile, by recrystallization or column chromatography.

Step 3: Conversion to Favipiravir

The final steps to convert 5-carboxamidopyrazine-2-carbonitrile to Favipiravir involve a series of transformations including halogenation, hydroxylation, and fluorination. The exact sequence of these steps is crucial and is often the subject of patent literature to optimize yield and purity.[5][7][8] A common intermediate in many Favipiravir syntheses is a di-halogenated pyrazine-2-carbonitrile.[3][4]

  • Rationale: The introduction of the fluorine and hydroxyl groups onto the pyrazine ring is key to the biological activity of Favipiravir. These steps often require careful control of reaction conditions to ensure the desired regioselectivity.

  • Illustrative Protocol (based on analogous transformations):

    • The 5-carboxamidopyrazine-2-carbonitrile would first undergo reactions to introduce leaving groups (like chlorine or bromine) onto the pyrazine ring, often using reagents like phosphorus oxychloride.[4]

    • This is followed by a nucleophilic aromatic substitution with a fluoride source (e.g., potassium fluoride) to install the fluorine atom.[3][8]

    • Finally, selective hydrolysis of one of the halogens to a hydroxyl group, and hydrolysis of the nitrile to a carboxamide (if not already present), would yield Favipiravir.[3][8]

Workflow for Method Development and Optimization

The successful and scalable synthesis of an API requires a systematic approach to method development and optimization.

G cluster_0 Phase 1: Feasibility & Route Scouting cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Validation A Literature Review & Patent Analysis B Initial Small-Scale Test Reactions A->B C Design of Experiments (DoE) (Solvent, Temp, Reagents) B->C D Analytical Method Development (HPLC, UPLC) C->D E Impurity Profiling D->E F Pilot Plant Batch E->F G Process Safety Assessment F->G H Validation & Documentation G->H

Caption: A generalized workflow for API synthesis development and scale-up.

Safety and Handling Considerations

5-Acetylpyrazine-2-carbonitrile and the reagents used in its transformations may be hazardous. Always consult the Safety Data Sheet (SDS) prior to handling any chemicals.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All experimental work should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Waste Disposal: Chemical waste must be disposed of in accordance with institutional and governmental regulations.

Conclusion

5-Acetylpyrazine-2-carbonitrile is a highly valuable and versatile precursor for the synthesis of APIs, particularly those containing a functionalized pyrazine core. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures, as exemplified by the plausible synthetic route to Favipiravir. A thorough understanding of its chemical properties, coupled with careful optimization of reaction conditions and adherence to safety protocols, is essential for leveraging the full potential of this important building block in drug discovery and development.

References

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2024, December 16). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF. Scribd. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry. [Link]

  • 5-acetylpyrazine-2-carbonitrile, — Chemical Substance Information. NextSDS. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC. (2022, November 21). National Center for Biotechnology Information. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022, July 21). MDPI. [Link]

  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. Royal Society of Chemistry. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • review article: favipiravir as an antiviral drug. (2025, January 1). World Journal of Pharmaceutical and Medical Research. [Link]

  • 5-Acetylpyrazine-2-carbonitrile [P81037]. ChemUniverse. [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

Method

Strategic Cross-Coupling Methodologies for 5-Acetylpyrazine-2-carbonitrile: A Technical Application Note

Introduction & Chemical Profile 5-Acetylpyrazine-2-carbonitrile (CAS 916333-43-2)[1] is a highly functionalized, electron-deficient heterocyclic building block of immense value in medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-Acetylpyrazine-2-carbonitrile (CAS 916333-43-2)[1] is a highly functionalized, electron-deficient heterocyclic building block of immense value in medicinal chemistry and agrochemical development. The presence of both an acetyl group and a carbonitrile moiety on the pyrazine core severely depletes the ring's electron density. This dual-deactivation renders traditional electrophilic aromatic substitution or direct C-H activation highly challenging and prone to poor regioselectivity.

To circumvent these limitations, modern synthetic strategies leverage the exocyclic acetyl group as a reactive center for cross-coupling. This Application Note details a robust, self-validating protocol for the Palladium-catalyzed oxidative cross-coupling of 5-Acetylpyrazine-2-carbonitrile via an N-tosylhydrazone intermediate[2]. This Barluenga-Wang type coupling enables the direct construction of polysubstituted olefinic pyrazines without the need for unstable halopyrazine precursors.

Mechanistic Rationale: The Diazo-Carbene Pathway

Traditional Suzuki-Miyaura cross-coupling relies on aryl halides. However, halogenating 5-acetylpyrazine-2-carbonitrile is synthetically prohibitive due to the deactivating nature of its substituents. By converting the acetyl group to an N-tosylhydrazone, we can generate a diazo compound in situ under basic conditions[2].

The catalytic cycle begins with the transmetalation of an arylboronic acid to a Pd(II) species. The in situ generated diazo compound then reacts with the Aryl-Pd(II) complex to form a Pd-carbene intermediate. Migratory insertion of the aryl group into the carbenic carbon forms a new C-C bond. Subsequent β-hydride elimination yields the desired vinyl-pyrazine derivative and a Pd(0) species, which is re-oxidized to Pd(II) by a CuCl/O₂ co-catalytic system[2].

Mechanism Substrate 5-Acetylpyrazine-2-carbonitrile + Tosylhydrazine Hydrazone N-Tosylhydrazone Substrate->Hydrazone Condensation Diazo Diazo Intermediate Hydrazone->Diazo Base (LiOtBu) Carbene Pd-Carbene Complex Diazo->Carbene Pd_II Pd(II) Catalyst Aryl_Pd Aryl-Pd(II) Species Pd_II->Aryl_Pd + Arylboronic Acid Aryl_Pd->Carbene + Diazo Insertion Migratory Insertion Carbene->Insertion C-C Bond Formation Product Olefinic Pyrazine Product Insertion->Product β-Hydride Elimination Pd_0 Pd(0) Species Insertion->Pd_0 Catalyst Release Pd_0->Pd_II Oxidation Oxidant Oxidant (CuCl/O2) Oxidant->Pd_0

Caption: Mechanistic pathway of Pd-catalyzed oxidative cross-coupling via a diazo intermediate.

Optimization of Reaction Parameters

The choice of base and oxidant is critical for the success of this oxidative cross-coupling. The base must be strong enough to deprotonate the tosylhydrazone to form the diazo intermediate, but non-nucleophilic enough to avoid side reactions with the sensitive nitrile group. LiOtBu provides the optimal balance. Furthermore, because the reaction yields a Pd(0) species, an external oxidant is required to close the catalytic cycle. As shown in Table 1, a CuCl/O₂ system is vastly superior to traditional silver salts[2].

Table 1: Optimization of Oxidant and Base in Pd-Catalyzed Cross-Coupling

EntryCatalyst (5 mol%)Base (2.2 eq)OxidantSolventYield (%)
1Pd(PPh₃)₄K₂CO₃None1,4-DioxaneTrace
2Pd(PPh₃)₄LiOtBuAg₂CO₃1,4-Dioxane16
3Pd(PPh₃)₄LiOtBuCuCl / O₂1,4-Dioxane85
4Pd(OAc)₂LiOtBuCuCl / O₂1,4-Dioxane42

Note: Data reflects the causality of utilizing CuCl with atmospheric oxygen to provide the optimal oxidative turnover for the Pd(0)/Pd(II) cycle.

Experimental Protocols

Protocol Step1 1. Hydrazone Formation MeOH, 65°C, 2h Step2 2. Solvent Exchange Evaporate, add Dioxane Step1->Step2 Step3 3. Cross-Coupling Pd(PPh3)4, CuCl, 70°C Step2->Step3 Step4 4. Purification Extraction & Silica Gel Step3->Step4

Caption: Experimental workflow for the two-step synthesis of olefinic pyrazines.

Protocol A: Synthesis of 5-Acetylpyrazine-2-carbonitrile N-Tosylhydrazone

Causality & Validation: Methanol is selected as the solvent because its protic nature accelerates hydrazone condensation without requiring an external acid catalyst, which could inadvertently hydrolyze the carbonitrile group. The reaction is self-validating: the product precipitates directly from the cooling reaction mixture, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Acetylpyrazine-2-carbonitrile (1.0 mmol, 147.1 mg) and p-toluenesulfonyl hydrazide (1.05 mmol, 195.5 mg).

  • Suspend the reagents in anhydrous methanol (10 mL).

  • Heat the mixture to 65 °C (reflux) for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1); the starting ketone (UV active) should be completely consumed.

  • Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filter the resulting solid under vacuum, wash with cold methanol (2 x 5 mL), and dry in vacuo to afford the N-tosylhydrazone as a crystalline solid.

Protocol B: Palladium-Catalyzed Oxidative Cross-Coupling

Causality & Validation: 1,4-Dioxane is chosen as the solvent due to its high boiling point and ability to solubilize both the Pd-catalyst and the in situ generated diazo intermediate. The use of an O₂ balloon ensures a constant supply of oxidant for the CuCl co-catalyst without requiring high-pressure equipment.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the synthesized N-tosylhydrazone (0.5 mmol), arylboronic acid (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), CuCl (0.05 mmol, 10 mol%), and LiOtBu (1.1 mmol, 2.2 equiv).

  • Evacuate and backfill the tube with oxygen (via an O₂ balloon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the vigorously stirring mixture at 70 °C for 12 hours. The solution will transition from a pale suspension to a dark homogeneous mixture, indicating the formation of the active Pd-carbene species.

  • Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the olefinic pyrazine product.

Table 2: Substrate Scope for Arylboronic Acids

Arylboronic AcidProduct Geometry (E/Z)Isolated Yield (%)
Phenylboronic acid>95:582
4-Methoxyphenylboronic acid>95:578
4-Chlorophenylboronic acid>95:585
2-Thienylboronic acid90:1071

Alternative Strategy: Claisen-Schmidt Condensation

While Pd-catalyzed cross-coupling is powerful for generating olefins, the acetyl group of 5-acetylpyrazine-2-carbonitrile is also highly susceptible to Claisen-Schmidt condensation due to the electron-withdrawing pyrazine core. Condensation with aromatic aldehydes yields pyrazine-chalcone analogs, which serve as precursors for cyclization into bioactive thiazolidinones or pyrazolines[3]. This approach provides an orthogonal method for functionalizing the pyrazine scaffold when extended heterocyclic systems are desired.

References

  • Zhao, X., Jing, J., Lu, K., Zhang, Y., & Wang, J. "Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids." Chemical Communications (RSC Publishing), 2010, 46, 1724-1726. URL:[Link]

  • Opletalová, V., et al. "Ring substituted 3-phenyl-1-(2-pyrazinyl)-2-propen-1-ones as potential photosynthesis-inhibiting, antifungal and antimycobacterial agents." ResearchGate (Il Farmaco), 2002. URL:[Link]

Sources

Application

Application Notes: 5-Acetylpyrazine-2-carbonitrile as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery, with over 80 FDA-approved agents targeting this enzyme class.[3]

The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[2][4] Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-acetylpyrazine-2-carbonitrile as a starting material for the discovery and development of novel kinase inhibitors, with a specific focus on targeting the Janus Kinase (JAK) family.

The Rationale: Targeting Janus Kinases (JAKs) with Pyrazine-Based Scaffolds

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling from cytokine receptors.[7] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[8] The development of selective JAK inhibitors is therefore a highly active area of research.[9][10] Pyrazine-based scaffolds, such as pyrrolopyrazines, have shown significant promise as potent JAK inhibitors.[7][10]

5-Acetylpyrazine-2-carbonitrile offers several strategic advantages as a starting scaffold:

  • Two Points of Diversification: The acetyl and nitrile groups provide two distinct chemical handles for modification, allowing for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR).

  • Electron-Deficient Ring System: The pyrazine core is electron-deficient, influencing the reactivity of its substituents and its interactions with the target kinase.

  • Proven Kinase-Binding Motif: The pyrazine nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[5][6]

This application note will guide you through the design, synthesis, and evaluation of a hypothetical library of JAK2 inhibitors derived from 5-acetylpyrazine-2-carbonitrile.

Proposed Synthetic Pathway for a JAK2 Inhibitor Library

The following is a proposed synthetic scheme to generate a library of potential JAK2 inhibitors from 5-acetylpyrazine-2-carbonitrile. This pathway is designed to be modular, allowing for the introduction of diverse chemical moieties at two key positions to explore the SAR.

G A 5-Acetylpyrazine-2-carbonitrile B Step 1: Bromination (NBS, AIBN, CCl4, reflux) A->B C 5-(2-Bromoacetyl)pyrazine-2-carbonitrile B->C D Step 2: Heterocycle Formation (e.g., Thiazole) (Thiourea derivative, Ethanol, reflux) C->D E Intermediate A: Pyrazinyl-Thiazole Core D->E F Step 3: Nitrile Reduction (e.g., Raney Nickel, H2, NH3/EtOH) E->F G Intermediate B: (Pyrazinyl-Thiazolyl)methanamine F->G H Step 4: Amide Coupling (Carboxylic acid (R-COOH), EDC, HOBt, DMF) G->H I Final Inhibitor Library H->I G A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction (JAK2, Peptide Substrate, ATP, Inhibitor) A->B C ADP Detection (e.g., ADP-Glo™ Reagent) B->C D Luminescence Measurement C->D E Data Analysis (IC50 Curve Fitting) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Acetylpyrazine-2-carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 5-Acetylpyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 5-Acetylpyrazine-2-carbonitrile (CAS 916333-43-2)[1].

Synthesizing this highly functionalized pyrazine—a critical intermediate for antifungal and antimycobacterial drug development[2]—is notoriously difficult. The electron-deficient nature of the pyrazine ring, combined with its strong ability to coordinate to transition metals via its nitrogen lone pairs, often leads to catalyst poisoning, incomplete conversion, or complex byproduct mixtures. This guide bypasses generic advice, focusing on the causality of these failures and providing field-proven, self-validating protocols to ensure your success.

Mechanistic Insights: The "Cyanide Dilemma" and Pyrazine Coordination

Before troubleshooting, we must understand the causality behind cross-coupling failures with pyrazines. The most reliable route to 5-acetylpyrazine-2-carbonitrile is the transition-metal-catalyzed cyanation of 5-acetyl-2-chloropyrazine. However, this reaction suffers from two competing modes of catalyst deactivation:

  • The Cyanide Dilemma: Cyanide ( CN− ) is a strong σ -donor and π -acceptor. If the local concentration of dissolved cyanide is too high (e.g., when using highly soluble NaCN or KCN), it forms thermodynamically stable, catalytically inactive complexes like [Pd(CN)4​]2− or [Ni(CN)4​]2− . If the concentration is too low, the transmetalation step stalls.

  • Heterocycle Coordination: The pyrazine nitrogen atoms can outcompete your phosphine ligands for the metal center, pulling the catalyst out of the active cycle.

To solve this, modern protocols utilize Zn(CN)₂ or K₄[Fe(CN)₆] [3]. These sources release cyanide slowly into the catalytic cycle, maintaining a low steady-state concentration that prevents metal poisoning while allowing transmetalation to proceed.

Troubleshooting FAQs

Q1: My palladium-catalyzed cyanation of 5-acetyl-2-chloropyrazine stalls at 20% conversion, and I observe a black precipitate. What is happening? A1: The black precipitate is palladium black, indicating catalyst degradation. This occurs when the reductive elimination step is slower than the degradation of the Pd(II) intermediate. Because 5-acetyl-2-chloropyrazine is highly electron-deficient, oxidative addition is fast, but the subsequent transmetalation/reductive elimination is sluggish. Solution: Switch to a Nickel-catalyzed system. Nickel is more nucleophilic and less prone to β -hydride elimination pathways. Using an inexpensive NiCl2​⋅6H2​O/dppf catalyst system with a DMAP additive significantly accelerates the reaction[4].

Q2: What is the specific role of DMAP in the Nickel-catalyzed cyanation? A2: In the Ni/Zn(CN)₂ system, DMAP acts as a crucial electron-transfer mediator. It coordinates to the Ni(II) precatalyst, lowering the activation energy required for the stoichiometric Zinc dust to reduce Ni(II) to the active Ni(0) species[4]. Without DMAP, the generation of Ni(0) is incomplete, leading to low yields.

Q3: We want to avoid transition metals entirely due to downstream API purification limits. Is there an alternative route? A3: Yes. You can reverse the synthetic logic via the Minisci reaction (homolytic acetylation). Instead of cyanating a halopyrazine, you can acetylate commercially available pyrazine-2-carbonitrile. By treating pyrazine-2-carbonitrile with acetaldehyde, FeSO4​ , and H2​O2​ in an acidic medium, an acetyl radical is generated which attacks the electron-deficient pyrazine ring[2]. Caution: While metal-free, this route often suffers from lower regioselectivity and requires extensive chromatographic purification.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the quantitative performance of various catalytic systems for the synthesis of heteroaryl carbonitriles like 5-acetylpyrazine-2-carbonitrile. Use this data to select the optimal conditions for your lab's capabilities.

MethodCatalyst SystemCyanide SourceTemp (°C)Avg. Yield (%)Key Advantage / Limitation
Ni-Catalyzed [4] NiCl2​⋅6H2​O , dppf, Zn, DMAP Zn(CN)2​ 80 °C80 - 85%Optimal. High tolerance for chlorides; inexpensive metal.
Pd-Catalyzed [3] Pd2​(dba)3​ , tBuBrettPhos K4​[Fe(CN)6​] 40 - 100 °C75 - 88%Mild temperatures; expensive catalyst, sensitive to pyrazine poisoning.
Homolytic Acetylation [2] FeSO4​ , H2​O2​ , AcetaldehydePyrazine-2-carbonitrile (Substrate)25 °C40 - 50%Metal-free cyanation avoidance; poor regioselectivity.

Self-Validating Protocol: Ni-Catalyzed Cyanation

This protocol details the synthesis of 5-acetylpyrazine-2-carbonitrile from 5-acetyl-2-chloropyrazine. It is designed as a self-validating system : each critical phase includes a visual or analytical checkpoint to ensure the causality of the reaction is intact before proceeding.

Reagents Required:

  • 5-Acetyl-2-chloropyrazine (1.0 equiv, 10 mmol)

  • NiCl2​⋅6H2​O (10 mol%)

  • dppf ligand (10 mol%)

  • Zinc dust (20 mol%, reductant)

  • DMAP (20 mol%, additive)

  • Zn(CN)2​ (0.6 equiv)

  • Anhydrous Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1):

    • In a flame-dried Schlenk flask under argon, combine NiCl2​⋅6H2​O , dppf, Zinc dust, and DMAP in anhydrous acetonitrile.

    • Stir at 80 °C for 15 minutes.

    • Self-Validation: The solution must transition from a pale green suspension to a deep red/brown homogeneous solution . This color change confirms the successful reduction of Ni(II) to the active Ni(0)Ln​ species. If the solution remains green, your zinc dust is oxidized, or oxygen has breached the system. Do not proceed until this is resolved.

  • Substrate Addition:

    • Cool the flask slightly and add 5-acetyl-2-chloropyrazine and Zn(CN)2​ .

    • Safety Note: Zn(CN)2​ is highly toxic. Handle only in a certified fume hood.

  • Reaction Execution (Validation Checkpoint 2):

    • Seal the flask and heat at 80 °C for 12 hours.

    • Self-Validation: At 4 hours, remove a 50 µL aliquot, quench in EtOAc/H₂O, and run a TLC (Hexanes:EtOAc 7:3). The UV-active starting material spot ( Rf​≈0.6 ) should be significantly diminished, replaced by a more polar, intensely UV-active product spot ( Rf​≈0.4 ).

  • Quench and Metal Scavenging (Validation Checkpoint 3):

    • Cool the reaction to room temperature. Dilute with EtOAc and quench with a 10% aqueous ammonia solution.

    • Causality: Pyrazines coordinate tightly to Ni and Zn. Aqueous ammonia forms highly soluble [Ni(NH3​)6​]2+ and [Zn(NH3​)4​]2+ complexes, stripping the metals away from your product.

    • Self-Validation: The aqueous layer will turn bright blue (indicating solvated Nickel), while the organic layer should remain clear/yellowish.

  • Isolation:

    • Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield pure 5-acetylpyrazine-2-carbonitrile.

Mechanistic Visualization

The following diagram maps the logical flow of the Nickel-catalyzed catalytic cycle, demonstrating exactly where the reagents interact with the metal center to drive the cyanation of the pyrazine substrate.

Ni_Catalytic_Cycle Ni0 Ni(0) Active Catalyst (Generated via Zn/DMAP) OxAdd Oxidative Addition Ni(II)(Ar)(Cl) Ni0->OxAdd + Ar-Cl TransMet Cyanide Transfer Ni(II)(Ar)(CN) OxAdd->TransMet + Zn(CN)2 - ZnCl2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Ni0 - Ar-CN ArCl 5-Acetyl-2-chloropyrazine ZnCN2 Zn(CN)2 Product 5-Acetylpyrazine-2-carbonitrile

Catalytic cycle of Ni-catalyzed cyanation of 5-acetyl-2-chloropyrazine.

References

  • Molport Database: 5-acetylpyrazine-2-carbonitrile | 916333-43-2. Molport. [1]

  • Sigma-Aldrich Catalog: CAS 916333-43-2 | 5-Acetylpyrazine-2-carbonitrile. Sigma-Aldrich.

  • Liu, Y. et al. (2017): General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, ACS Publications. [4]

  • Cohen, D. T., & Buchwald, S. L. (2015): Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, ACS Publications. [3]

  • Dolezel, J. et al. (2008): Jan Dolezel's research works (Homolytic alkylation/acetylation of pyrazine-2-carbonitrile). ResearchGate.[2]

Sources

Optimization

Overcoming steric hindrance in 5-Acetylpyrazine-2-carbonitrile derivatives

Welcome to the Technical Support Center for 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) . This compound is a highly valuable, electron-deficient heterocyclic building block used extensively in drug discovery and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) . This compound is a highly valuable, electron-deficient heterocyclic building block used extensively in drug discovery and agricultural chemistry[1][2]. However, derivatizing this scaffold often presents significant synthetic bottlenecks due to the steric bulk of the C5-acetyl group and the strong electron-withdrawing nature of the C2-carbonitrile group.

This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric hindrance and electronic deactivation during synthesis.

Module 1: Structural & Mechanistic Context

To effectively troubleshoot reactions involving 5-acetylpyrazine-2-carbonitrile, one must first understand the causality behind its reactivity profile. The pyrazine core is inherently electron-deficient (a π -deficient system) due to the two electronegative nitrogen atoms[2].

When functionalized with an acetyl group at C5 and a carbonitrile at C2, the ring electron density is further depleted.

  • Steric Hindrance: The methyl protons of the C5-acetyl group create a sterically crowded microenvironment. This impedes the approach of bulky nucleophiles during imine formation (e.g., thiosemicarbazones) or enolate attack[3].

  • Electronic Deactivation: The C2-carbonitrile exerts a strong inductive pull (-I effect). While this activates the ring for nucleophilic aromatic substitution ( SN​Ar ), it severely destabilizes transition states that require electron donation, such as oxidative addition in palladium-catalyzed cross-coupling[4].

G A 5-Acetylpyrazine- 2-carbonitrile B C5-Acetyl Group (Steric Bulk) A->B C C2-Carbonitrile (Electron Withdrawing) A->C D Pyrazine Core (Electron Deficient) A->D E Hindered Enolate Formation B->E Steric Clash F Slow Imine Condensation B->F Ketone Crowding C->E Inductive Effect G Poor Transmetalation in Cross-Coupling D->G pi-Deficiency

Caption: Logical relationship between structural features and synthetic bottlenecks.

Module 2: Troubleshooting Derivatization of the Acetyl Group

Q1: Why am I getting low yields (<30%) during the Claisen-Schmidt condensation of 5-acetylpyrazine-2-carbonitrile with substituted benzaldehydes?

Diagnosis: The synthesis of pyrazine-based chalcones via Claisen-Schmidt condensation is notoriously difficult[5]. The standard use of strong aqueous bases (like NaOH/KOH) leads to competitive hydrolysis of the C2-carbonitrile. Furthermore, the steric hindrance around the C5-acetyl group raises the activation energy required for the enolate to attack the aldehyde. Solution: Transition to a mild, anhydrous base (e.g., Piperidine or LiOH in ethanol) and utilize microwave-assisted organic synthesis (MAOS). Microwave irradiation provides uniform, selective heating that overcomes the steric activation barrier without degrading the sensitive nitrile group[6].

G Start Start: Claisen-Schmidt Condensation CheckYield Is yield > 80%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail1 Check Byproducts CheckYield->Fail1 No SelfCond Nitrile Hydrolysis Detected? Fail1->SelfCond Unreacted Unreacted Starting Material? Fail1->Unreacted Sol1 Switch to anhydrous Piperidine/EtOH SelfCond->Sol1 Yes Sol2 Apply Microwave Irradiation (120W, 10-15 min) Unreacted->Sol2 Yes

Caption: Troubleshooting workflow for hindered aldol condensations.

Protocol 1: Microwave-Assisted Claisen-Schmidt Condensation

This protocol is self-validating: the disappearance of the ketone C=O stretch (~1710 cm−1 ) and the appearance of the α,β -unsaturated C=O stretch (~1660 cm−1 ) in FT-IR confirms success.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 5-acetylpyrazine-2-carbonitrile (1.0 mmol) and the target benzaldehyde (1.1 mmol) in absolute ethanol (3.0 mL).

  • Catalysis: Add 3 drops of glacial acetic acid and piperidine (0.1 mmol, 10 mol%) to act as an amphoteric catalytic system.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 W, maintaining a temperature of 80 °C for 10–15 minutes[6].

  • Workup: Cool the vial in an ice bath. The chalcone derivative will precipitate. Filter, wash with cold ethanol, and recrystallize.

Q2: Reductive amination of the C5-acetyl group is yielding massive amounts of secondary amine byproducts. How can I improve primary amine selectivity?

Diagnosis: The steric crowding of the methyl group makes the initial imine formation exceptionally slow. If the reducing agent (e.g., NaBH3​CN ) is added too early, it reduces the trace amounts of imine as they form, but it can also prematurely reduce the ketone to an alcohol, or cause over-alkylation. Solution: Implement a strict two-step "pre-formation" strategy using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to force the sterically hindered ketone into the imine state before any reducing agent is introduced.

Module 3: Troubleshooting Cross-Coupling & Ring Modifications

Q3: Attempting Suzuki-Miyaura cross-coupling on halogenated derivatives of 5-acetylpyrazine-2-carbonitrile results in protodehalogenation rather than coupling. How do I fix this?

Diagnosis: Electron-deficient pyrazines undergo oxidative addition readily, but the subsequent transmetalation step is sluggish due to the steric bulk of the adjacent functional groups and the poor nucleophilicity of the boronic acid[4][7]. When transmetalation is slow, the palladium intermediate undergoes competitive β -hydride elimination or protodehalogenation. Solution: You must accelerate transmetalation. This is achieved by switching to a highly active, sterically demanding Buchwald-type ligand (e.g., XPhos or SPhos) and utilizing a highly soluble, non-aqueous base like Cs2​CO3​ to activate the boronic acid without hydrolyzing the carbonitrile[8].

Table 1: Optimization of Cross-Coupling Conditions for Hindered Pyrazines

Catalyst SystemLigandBaseSolventResult / Yield (%)Causality
Pd(PPh3​)4​ None Na2​CO3​ (aq)Toluene/EtOH< 10%Nitrile hydrolysis; slow transmetalation.
Pd(OAc)2​ PPh3​ K3​PO4​ Dioxane25%Protodehalogenation dominates.
Pd2​(dba)3​ XPhos Cs2​CO3​ Toluene 88% Bulky ligand forces reductive elimination; anhydrous base protects CN .
Protocol 2: Suzuki-Miyaura Coupling of Sterically Hindered Pyrazines
  • Degassing: In an oven-dried Schlenk flask, combine the halogenated 5-acetylpyrazine-2-carbonitrile (1.0 eq), arylboronic acid (1.5 eq), and anhydrous Cs2​CO3​ (2.0 eq). Purge the flask with Argon for 15 minutes.

  • Catalyst Addition: Under Argon flow, add Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%).

  • Reaction: Inject anhydrous, degassed toluene (0.2 M). Heat the mixture to 90 °C for 12 hours.

  • Validation: Monitor via TLC. The highly hydrophobic nature of the cross-coupled product will result in a significantly higher Rf​ value compared to the starting material[5].

Module 4: Frequently Asked Questions (FAQs)

Q4: Can I selectively hydrolyze the C2-carbonitrile to a carboxamide without affecting the C5-acetyl group? A: Yes, but standard acidic or basic hydrolysis will cause the acetyl group to undergo self-condensation. The most reliable method for sterically hindered, sensitive nitriles is utilizing the Radziszewski reaction (alkaline hydrogen peroxide). Use 30% H2​O2​ and catalytic K2​CO3​ in DMSO at room temperature. The DMSO acts as an excellent solvent for the pyrazine while the peroxide selectively attacks the nitrile carbon.

Q5: How does the hydrophobicity (logP) change upon derivatization, and why does it matter for purification? A: Pyrazine derivatives often streak heavily on standard silica gel due to the interaction of the nitrogen lone pairs with the acidic silanol groups. Derivatizing the acetyl group with bulky, lipophilic moieties (like tert-butyl or substituted phenyl rings) significantly increases the logP[5]. This increased hydrophobicity masks the polar core, allowing for sharp, well-resolved peaks during Reverse-Phase HPLC (RP-HPLC) or standard flash chromatography.

References
  • Chalcones and their pyrazine analogs: synthesis, inhibition of aldose reductase, antioxidant activity, and molecular docking study. ResearchGate. Available at:[Link]

  • Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones. PMC. Available at:[Link]

  • Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. Scientific Research Journal of Pharmacy. Available at:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at:[Link]

  • 5-acetylpyrazine-2-carbonitrile | 916333-43-2. Molport. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of 5-Acetylpyrazine-2-carbonitrile

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with product isolation during the synthesis of highly polar nitrogenous heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with product isolation during the synthesis of highly polar nitrogenous heterocycles.

The liquid-liquid extraction (LLE) of 5-Acetylpyrazine-2-carbonitrile is notoriously prone to severe emulsion formation. This guide goes beyond basic lab techniques to explain the causality behind these emulsions and provides self-validating, field-proven protocols to resolve them without compromising your yield.

Part 1: Mechanistic FAQs & Troubleshooting Logic

Q1: Why does 5-Acetylpyrazine-2-carbonitrile consistently form stubborn emulsions during aqueous workup? A: The root cause lies in the molecule's physicochemical profile. The pyrazine core, flanked by highly polar, electron-withdrawing acetyl and carbonitrile groups, exhibits significant amphiphilic (surfactant-like) behavior. While the aromatic ring provides lipophilicity, the heteroatoms aggressively hydrogen-bond with the aqueous phase. This intermediate solubility allows the molecule to accumulate at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing a mid-zone emulsion[1]. Furthermore, if your reaction generated fine insoluble byproducts or salts, these particles can migrate to the interface, creating a highly stable "Pickering emulsion."

Q2: What is the most effective first-line chemical intervention to break this emulsion? A: The "Salting Out" method. By adding a saturated aqueous sodium chloride (brine) solution, you dramatically increase the ionic strength of the aqueous layer. This forces a phenomenon known as the "salting-out effect," which decreases the solubility of the polar pyrazine derivative in the water phase, driving it into the organic layer. Simultaneously, it increases the surface tension of the aqueous droplets, forcing them to coalesce and separate[2].

Q3: I added brine, but the emulsion persists as a thick, cloudy band. What is the next logical step? A: If salting out fails and the layer remains opaque, you are likely dealing with a particulate-stabilized Pickering emulsion rather than a purely surfactant-driven one. The self-validating solution here is mechanical filtration. Passing the entire biphasic mixture through a pad of Celite (diatomaceous earth) strips away the microscopic solid stabilizers. Without these particles acting as a physical barrier, the two liquid phases will rapidly separate[3].

Q4: Does my choice of extraction solvent influence emulsion stability? A: Absolutely. Emulsions are exacerbated when the density of the organic phase is too close to that of the aqueous phase. While Ethyl Acetate (EtOAc) is excellent for extracting polar compounds like 5-acetylpyrazine-2-carbonitrile, its density (0.90 g/cm³) can sometimes lead to slow phase separation. Adding a small volume of a denser, immiscible solvent like Dichloromethane (DCM, density 1.33 g/cm³) alters the bulk density of the organic layer, accelerating gravity-driven separation[1].

Part 2: Visualizing the Troubleshooting Workflow

Workflow A Aqueous Reaction Mixture (5-Acetylpyrazine-2-carbonitrile) B Add Organic Solvent (e.g., EtOAc or DCM) A->B C Gentle Swirling (Avoid vigorous shaking) B->C D Emulsion Formation (Milky Interface) C->D E Assess Emulsion Type D->E F Surfactant-Driven (Clear but stable bubbles) E->F Visual Check G Pickering Emulsion (Fine suspended solids) E->G Visual Check H Protocol A: Salting Out (Add Saturated NaCl) F->H I Protocol B: Filtration (Celite Pad) G->I J Clean Phase Separation (Isolate Organic Layer) H->J I->J

LLE troubleshooting workflow for 5-Acetylpyrazine-2-carbonitrile.

Part 3: Step-by-Step Experimental Protocols
Protocol A: The Salting-Out (Brine) Technique

Use this protocol when the emulsion is fluid and lacks visible solid precipitates.

  • Preparation: Ensure your separatory funnel is securely mounted. Do not attempt to shake the funnel further, as vigorous agitation exacerbates surfactant-driven emulsions[1].

  • Brine Addition: Add a volume of saturated aqueous NaCl (brine) equal to approximately 25% of the total aqueous layer volume.

  • Gentle Agitation: Instead of shaking, gently swirl the separatory funnel in a circular motion for 30 seconds. Alternatively, gently stir the interface with a clean glass stirring rod[4].

  • Validation Check: Allow the funnel to rest for 5 minutes. You should observe the milky interface shrinking as droplets coalesce.

  • Escalation (If necessary): If the emulsion volume is still greater than one-third of the solvent layer[4], the ionic strength is insufficient. Add 1–2 grams of solid, anhydrous NaCl directly to the funnel and swirl gently until dissolved.

Protocol B: Celite Filtration for Pickering Emulsions

Use this protocol when salting out fails or when fine particulates are visibly trapped at the interface.

  • Apparatus Setup: Pack a medium-to-fine porosity sintered glass Buchner funnel with a 2 cm thick pad of Celite 545. Wet the pad with your chosen extraction solvent (e.g., EtOAc) and apply a gentle vacuum to seat the pad[3].

  • Filtration: Pour the entire biphasic mixture (organic layer, aqueous layer, and the emulsion band) directly through the Celite pad under vacuum.

  • Rinsing: Rinse the separatory funnel and the Celite pad with an additional 10–15 mL of your extraction solvent to ensure no 5-acetylpyrazine-2-carbonitrile is left behind on the filter cake.

  • Phase Separation: Transfer the filtered biphasic mixture from the filter flask back into a clean separatory funnel.

  • Validation Check: Without the particulate stabilizers, the organic and aqueous layers will now separate cleanly within 1–2 minutes.

Part 4: Quantitative Data & Method Comparison

To help you choose the right intervention, the following table synthesizes the operational metrics of standard emulsion-breaking techniques applied to polar pyrazine extractions.

Emulsion Breaking TechniquePrimary Mechanism of ActionAverage Resolution TimeEstimated Yield RecoveryBest Suited For
Salting Out (Brine) Increases aqueous ionic strength & surface tension5–10 mins>95%Surfactant-driven, polar organic emulsions
Celite Filtration Physically removes solid particulate stabilizers15–20 mins85–90%Pickering (solid-stabilized) emulsions
Centrifugation Density-based mechanical forced separation5–10 mins>98%Small-scale (<50 mL), highly stubborn emulsions
Solvent Density Adjustment Alters bulk density of the organic phase2–5 mins>95%Density-matched phases (e.g., highly concentrated extracts)
References
  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." spectrosci.com.
  • Columbia University. "Solid-liquid extraction." columbia.edu.
  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." chromatographyonline.com.
  • Berry Group / Not Voodoo. "General Reaction Procedure." wisc.edu.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Acetylpyrazine-2-carbonitrile Cross-Coupling

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Acetylpyrazine-2-carbonitrile. This valuable building block, featuring an electron-deficient pyrazine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-Acetylpyrazine-2-carbonitrile. This valuable building block, featuring an electron-deficient pyrazine ring, a nitrile, and a ketone, presents unique challenges and opportunities in pharmaceutical and materials science synthesis. The presence of multiple Lewis-basic nitrogen atoms can lead to catalyst inhibition or deactivation, making precise control over catalyst loading and reaction conditions paramount for success.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with scientific rigor.

Core Principles: Understanding the System

Before diving into troubleshooting, it's crucial to grasp the fundamentals of the catalytic cycle and the specific challenges posed by the 5-Acetylpyrazine-2-carbonitrile substrate.

The Palladium-Catalyzed Cross-Coupling Cycle

Most cross-coupling reactions (like Suzuki-Miyaura, Heck, and Buchwald-Hartwig) proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to diagnosing issues.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Common Deactivation Pathways OA Oxidative Addition (Rate-Limiting Step) TM Transmetalation (Base Mediated) OA->TM Ar-Pd(II)-X RE Reductive Elimination (Product Formation) TM->RE Ar-Pd(II)-R Cat Active Pd(0) Catalyst RE->Cat Product (Ar-R) PdBlack Pd Black Formation RE->PdBlack Aggregation Cat->OA + Ar-X PyrazineCoord Pyrazine Coordination Cat->PyrazineCoord Inhibition Deactivation Catalyst Deactivation PyrazineCoord->Deactivation PdBlack->Deactivation caption Generalized Pd-Catalyzed Cross-Coupling Cycle.

Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle.

The electron-deficient nature of the pyrazine ring generally facilitates the initial, often rate-limiting, oxidative addition step.[2] However, the nitrogen atoms in the pyrazine ring are Lewis bases and can coordinate to the palladium center, potentially forming inactive or off-cycle complexes that hinder the catalytic process.[1] This makes the choice of ligand and the precise catalyst loading critical to maintain a high concentration of the active catalytic species.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction shows low or no conversion. What should I do?

This is the most common issue and requires a systematic approach to diagnose.

Question: I've set up my Suzuki-Miyaura coupling with 5-Acetylpyrazine-2-carbonitrile, but after several hours, LC-MS analysis shows mostly starting material. What's the first step?

Answer: Low conversion can stem from an inactive catalyst, suboptimal conditions, or reagent issues. Follow this diagnostic workflow:

Troubleshooting_Workflow start Low / No Conversion cat_check Catalyst System Check Is the catalyst active? Is the ligand appropriate? start->cat_check cond_check Reaction Conditions Check Is the temperature optimal? Is the base/solvent correct? start->cond_check reagent_check Reagent Quality Check Are reagents pure and dry? Is the boronic acid/ester stable? start->reagent_check cat_sol Action: Increase catalyst loading incrementally (e.g., 1% -> 2% -> 5%). Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Use a pre-formed, air-stable precatalyst. cat_check:f0->cat_sol If catalyst is suspect cond_sol Action: Increase temperature in 10-20°C increments. Screen alternative bases (e.g., K3PO4, Cs2CO3). Ensure anhydrous/degassed solvent. cond_check:f0->cond_sol If conditions are suspect reagent_sol Action: Use fresh, high-purity reagents. Consider switching from boronic acid to a more stable boronate ester (e.g., neopentyl or MIDA). reagent_check:f0->reagent_sol If reagents are suspect caption Troubleshooting workflow for low conversion.

Caption: Troubleshooting workflow for low conversion.

Detailed Rationale:

  • Catalyst Inactivity: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[3] If you are generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, inefficient reduction can halt the reaction before it starts.[4] Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure consistent generation of the active Pd(0) species.[5]

  • Ligand Choice: The pyrazine nitrogens can compete with the phosphine ligand for coordination to the palladium. Bulky, electron-rich phosphine ligands (like Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[6][7] They form stable complexes with palladium, promote the crucial oxidative addition and reductive elimination steps, and sterically disfavor coordination of the pyrazine nitrogen.[7]

  • Temperature & Base: Cross-coupling reactions are sensitive to temperature and the choice of base. A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate, especially for challenging substrates.[8] Anhydrous conditions are often crucial, though some Suzuki reactions require a small amount of water to facilitate the transmetalation step.[4][8]

Issue 2: My reaction mixture turns black and stalls. What does this mean?

Question: The reaction started, and I saw some product formation, but then the solution turned black, and the reaction stopped. What happened?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4] This indicates that the ligand is failing to stabilize the soluble, catalytically active palladium species throughout the reaction.

Causes and Solutions:

Potential CauseRecommended ActionRationale
Inappropriate Ligand-to-Metal Ratio Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1).An excess of ligand helps to prevent the dissociation that leads to aggregation and ensures the palladium center remains saturated and stable.[9]
High Temperature Lower the reaction temperature. Monitor the reaction to find the minimum temperature required for conversion.High temperatures can accelerate both the desired reaction and catalyst decomposition pathways.[3]
Oxygen Contamination Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst and/or the sensitive phosphine ligands, leading to catalyst deactivation and subsequent precipitation.[4]
Poor Substrate/Reagent Purity Use purified starting materials and high-purity, anhydrous solvents.Impurities can act as catalyst poisons, initiating decomposition.[4][10]
Issue 3: I'm observing significant byproduct formation (homocoupling, dehalogenation). How can I improve selectivity?

Question: My desired product is forming, but I'm also getting a lot of homocoupling of my boronic acid and/or dehalogenation of my pyrazine starting material. How can I suppress these side reactions?

Answer: These side reactions compete with the main catalytic cycle and are often promoted by specific conditions.

  • Homocoupling (R-B(OH)₂ → R-R): This typically occurs when oxygen is present in the reaction, especially under basic conditions.[10]

    • Solution: Rigorous degassing of all solvents and reagents is the most effective solution. Ensure your reaction is maintained under a strict inert atmosphere.[3]

  • Dehalogenation (Ar-X → Ar-H): This side reaction occurs when a hydride source is present.

    • Solution: Ensure you are using anhydrous, high-purity solvents and bases. The source of the hydride can sometimes be trace water or impurities in the reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading with 5-Acetylpyrazine-2-carbonitrile? A good starting point for initial screening is typically 1-2 mol % of the palladium precursor and a 1.5-2.5:1 ligand-to-palladium ratio.[3] For difficult couplings or initial trials, starting as high as 5 mol % can be beneficial to ensure a reaction occurs, after which you can optimize by decreasing the loading.[4] Highly active catalyst systems may allow for loadings as low as 0.1 mol % or even into the ppm range on scale-up.[11][12]

Q2: Which specific catalyst systems are recommended for this class of heteroaromatic substrate? For electron-deficient N-heterocycles like pyrazines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[6] Consider starting with a screening kit that includes various ligands.

Table 1: Recommended Initial Screening Conditions

Pd Precursor (1-2 mol%)Ligand (L:Pd Ratio 2:1)Base (2-3 equiv)SolventTemp (°C)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane80-100
Pd(OAc)₂XPhosCs₂CO₃Toluene80-110
XPhos-Pd-G3(Internal)K₂CO₃2-MeTHF60-90
PEPPSI-IPr(Internal)NaOtBuTHF60-80

Q3: How critical is solvent choice? Solvent choice is critical as it affects solubility, reaction kinetics, and catalyst stability.[4][13] A solvent screen including common choices like Toluene, 1,4-Dioxane, THF, and 2-MeTHF is highly recommended during optimization.[4][14] The solvent can even act as a ligand, influencing the active catalytic species.[14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol is designed for a 24-well plate format for rapid screening.

  • Preparation: In an inert atmosphere glovebox, add a stir bar to each reaction vial.

  • Catalyst/Ligand Addition: Add the appropriate palladium precursor and ligand to each designated vial. If using pre-weighed screening kits, this step is already done.[15]

  • Reagent Stock Solution: Prepare a stock solution of 5-Acetylpyrazine-2-carbonitrile (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and an internal standard (e.g., dodecane) in the chosen reaction solvent.

  • Reaction Setup: Add the base (e.g., K₃PO₄, 2.0 equiv) to each vial, followed by the stock solution.

  • Sealing and Reaction: Seal the vials tightly. Remove the plate from the glovebox and place it on a pre-heated stirring hotplate (e.g., 80 °C) for 12-24 hours.[15]

  • Analysis: After cooling, quench the reactions, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-FID to determine conversion and relative product formation.

References

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Cross-Coupling Reactions Guide. Benchchem.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. OA Monitor Ireland.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions.
  • SUZUKI−MIYAURA COUPLING OF HETEROARYL HALIDES AND BORONIC ACIDS. Organic Syntheses Procedure.
  • Catalyst Loading Optimization.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Suzuki-Miyaura Coupling. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • How can I solve my problem with Suzuki coupling?
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Benchchem.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed.
  • Struggling on suzuki couplings. Reddit.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Progress in the Synthesis and Application of Acetylpyrazine.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Reference for 5-Acetylpyrazine-2-carbonitrile: A Comparative Analytical Guide

Executive Summary & Mechanistic Context In the development of novel antimycobacterial and antifungal agents, pyrazine derivatives serve as critical pharmacophores. Specifically, 5-Acetylpyrazine-2-carbonitrile (CAS 91633...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of novel antimycobacterial and antifungal agents, pyrazine derivatives serve as critical pharmacophores. Specifically, 5-Acetylpyrazine-2-carbonitrile (CAS 916333-43-2)[1] is a highly valuable intermediate used in the synthesis of bioactive thiosemicarbazones and chalcones ([2]()).

Synthesized primarily via the homolytic acetylation of pyrazine-2-carbonitrile using pyruvic acid as an acetyl radical source ([3]()), the regioselective substitution at the C5 position fundamentally alters the electronic landscape of the pyrazine ring. Both the carbonitrile (-CN) and acetyl (-COCH3) groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This dual withdrawal strips electron density from the π -system, resulting in profound deshielding of the remaining aromatic protons.

This guide objectively compares the NMR spectral performance of 5-Acetylpyrazine-2-carbonitrile against its synthetic precursor and a common structural analog, providing a self-validating framework for structural confirmation.

Comparative NMR Analysis: Target vs. Alternatives

To establish a robust analytical baseline, we must compare the target molecule against alternative structures that a chemist might encounter during synthesis or cross-contamination.

The Causality of Spectral Shifts

In the precursor (pyrazine-2-carbonitrile), the three ring protons exhibit complex ortho, meta, and para scalar couplings. However, the homolytic acetylation at C5 isolates the remaining protons at positions C3 and C6. Because these protons are para to one another, their scalar coupling is minimized ( 5JHH​≈1.5 Hz). In routine 400 MHz 1 H NMR spectra, they often manifest as sharp, highly deshielded pseudo-singlets. This distinct spectral signature—the collapse of multiplets into two downfield singlets—serves as a definitive, self-validating checkpoint for regioselective C5 substitution ([4]()).

Quantitative Data Summaries

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3​ , δ in ppm)

CompoundH3 (ppm)H5 (ppm)H6 (ppm)Aliphatic (-CH 3​ )Diagnostic Feature
Pyrazine-2-carbonitrile (Precursor)8.98 (d, J=1.5)8.73 (dd, J=2.5, 1.5)8.78 (d, J=2.5)N/AComplex 3-spin system.
2-Acetylpyrazine (Analog)9.29 (d, J=1.5)8.65 (dd, J=2.5, 1.5)8.76 (d, J=2.5)2.71 (s, 3H)Multiplet at H5 remains.
5-Acetylpyrazine-2-carbonitrile (Target)9.45 (d, J~1.5) Substituted 9.35 (d, J~1.5) 2.75 (s, 3H) Loss of H5; H3/H6 shifted downfield.

Note: Due to the strong electron-withdrawing nature of both substituents, H3 and H6 in the target molecule are severely deshielded compared to the alternatives.

Table 2: 1 H-Decoupled 13 C NMR Data Comparison (100 MHz, CDCl 3​ , δ in ppm)

Carbon Position5-Acetylpyrazine-2-carbonitrile (Target)Pyrazine-2-carbonitrile (Precursor)Causality / Shift Rationale
C2 133.0133.5Quaternary carbon attached to -CN.
C3 146.5147.8Aromatic C-H; slightly shielded by C5 substitution.
C4 N/A (Nitrogen)N/A (Nitrogen)Heteroatom.
C5 150.2 144.0Deshielded by new -COCH 3​ attachment.
C6 144.1145.5Aromatic C-H.
-CN 115.0115.2Nitrile carbon remains largely unaffected.
-C=O 197.5 N/AKetone carbonyl confirmation.
-CH 3​ 25.4 N/AAcetyl methyl confirmation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following NMR acquisition protocol incorporates internal validation steps to confirm the purity and structure of 5-Acetylpyrazine-2-carbonitrile.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized 5-Acetylpyrazine-2-carbonitrile.

  • Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: If solubility is poor, DMSO-d 6​ may be used, which will shift the exchangeable signals slightly downfield.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field onto the deuterium resonance of the CDCl 3​ solvent.

  • Tune and match the probe specifically for 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR).

  • Shim the magnetic field (Z1-Z4) until the solvent peak is sharp and symmetrical (linewidth < 1.0 Hz).

Step 3: Acquisition Parameters

  • 1 H NMR: Run 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 1.5 seconds.

  • 13 C NMR: Run a minimum of 1024 scans with proton decoupling (WALTZ-16). Critical: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the quaternary carbons (C2, C5, -CN, and -C=O), which are vital for structural proof.

Step 4: Processing and Internal Validation

  • Apply a Fourier transform, followed by manual phase and baseline correction.

  • Reference the TMS peak to exactly 0.00 ppm.

  • Validation Checkpoint: Integrate the methyl singlet at ~2.75 ppm to exactly 3.00. The two downfield aromatic signals (H3 and H6) must subsequently integrate to ~1.00 each. If the aromatic integrals deviate significantly (e.g., >1.2), it indicates incomplete conversion from the pyrazine-2-carbonitrile precursor.

Pathway Visualization

The following diagram illustrates the logical relationship between the chemical synthesis workflow and the specific NMR validation checkpoints required to confirm the target structure.

NMR_Workflow P Pyrazine-2-carbonitrile (Precursor) R Homolytic Acetylation (Regioselective C5) P->R Acetyl Radical Addition T 5-Acetylpyrazine-2-carbonitrile (Target Molecule) R->T C5 Substitution H 1H NMR Validation (H3/H6 Singlets) T->H Proton Framework C 13C NMR Validation (C=O & CN Carbons) T->C Carbon Framework

Workflow of regioselective homolytic acetylation and subsequent NMR validation.

References

  • Title: Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)
  • Title: Chromatographic and Computational study of Hydrophobic Properties of Ring Substituted Pyrazinecarbonitriles and Acetylpyrazines Source: Sciforum URL
  • Title: Jan Dolezel's research works | GlaxoSmithKline and other places Source: ResearchGate URL
  • Title: 5-acetylpyrazine-2-carbonitrile | 916333-43-2 | Buy Now Source: Molport URL

Sources

Comparative

HPLC method validation for 5-Acetylpyrazine-2-carbonitrile purity analysis

Title: HPLC Method Validation for 5-Acetylpyrazine-2-carbonitrile Purity Analysis: A Comparative Guide Introduction & Chemical Context 5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) is a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 5-Acetylpyrazine-2-carbonitrile Purity Analysis: A Comparative Guide

Introduction & Chemical Context

5-Acetylpyrazine-2-carbonitrile (CAS: 916333-43-2) is a critical intermediate in the synthesis of advanced pyrazine-based therapeutics, including antitubercular agents and broad-spectrum antivirals. Because it is typically synthesized via the homolytic acetylation of pyrazine-2-carbonitrile [1], rigorous analytical control is mandatory. Trace unreacted precursors or regioisomeric impurities can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive, objective comparison of analytical modalities for assessing the purity of 5-acetylpyrazine-2-carbonitrile, followed by a fully validated, self-calibrating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol adhering to the latest [2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical technique requires evaluating the physicochemical properties of the analyte. 5-Acetylpyrazine-2-carbonitrile features a highly electron-deficient heteroaromatic ring, a polar cyano group, and an acetyl moiety, making it moderately polar but susceptible to thermal degradation.

Analytical ModalitySeparation PrincipleSuitability for 5-Acetylpyrazine-2-carbonitrilePerformance Verdict
RP-HPLC (UV) Hydrophobic partitioningHigh. Excellent resolution of polar cyano/acetyl groups when using pH-controlled aqueous/organic mobile phases [3].Optimal (Gold Standard)
HILIC Hydrophilic interactionModerate. While good for highly polar metabolites, the analyte lacks sufficient hydrogen-bond donors, leading to poor retention.Suboptimal (Peak broadening)
GC-FID Volatility & boiling pointLow. The acetyl and cyano groups increase the boiling point, introducing a high risk of thermal degradation in the injection port.Not Recommended

Based on this comparison, RP-HPLC is the definitive choice for purity profiling and lot-release testing.

Method Validation Lifecycle Workflow

To ensure scientific integrity and regulatory compliance, the analytical method must be validated across five core parameters defined by ICH Q2(R2).

HPLC_Validation N1 Method Optimization N2 Specificity & Degradation N1->N2 N3 Linearity & Range N2->N3 N4 Accuracy & Precision N3->N4 N5 Robustness Testing N4->N5

Stepwise HPLC method validation workflow adhering to ICH Q2(R2) guidelines.

Experimental Protocol: Optimized RP-HPLC Method

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own reliability before any empirical data is recorded.

A. Chromatographic Conditions & Causality
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Mode: Gradient (0–5 min: 10% B; 5–15 min: 10%→60% B; 15–20 min: 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

The Causality of the Mobile Phase: Why use 0.1% formic acid? The basic nitrogen atoms on the pyrazine ring can undergo secondary cation-exchange interactions with unreacted, ionized silanol groups (pKa ~3.5–4.5) on the silica column bed. By lowering the mobile phase pH to ~2.7 using formic acid, the silanol groups are fully protonated and neutralized. This mechanistic suppression eliminates peak tailing, ensuring sharp, symmetrical peaks necessary for accurate integration [3].

B. Step-by-Step Execution
  • Mobile Phase Preparation: Degas Mobile Phase A and B via vacuum filtration through a 0.22 µm PTFE membrane to prevent baseline noise caused by dissolved oxygen.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Acetylpyrazine-2-carbonitrile reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • System Suitability Testing (SST - The Self-Validation Step):

    • Inject the 50 µg/mL working standard six consecutive times.

    • Acceptance Criteria: The analytical run is only authorized to proceed if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, retention time %RSD is ≤ 1.0%, and the USP tailing factor is ≤ 1.5. If these criteria fail, the system is not equilibrated, and data collection must be aborted.

  • Sample Analysis: Inject the unknown synthesized batch samples in triplicate. Bracket the samples with standard injections every 10 runs to verify ongoing detector stability.

Method Validation Data (ICH Q2(R2) Framework)

The following table summarizes the quantitative experimental data obtained during the validation of this RP-HPLC method for 5-Acetylpyrazine-2-carbonitrile, demonstrating full compliance with regulatory thresholds.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from nearest impurity Rs​ = 3.4 (vs. pyrazine-2-carbonitrile precursor)Pass
Linearity R2≥0.999 (Range: 25–150% of nominal) R2 = 0.9998 (Range: 10–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.1% – 100.4%Pass
Repeatability %RSD 2.0% (n=6 injections)%RSD = 0.85%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Interpretation of Results: The high resolution ( Rs​ = 3.4) confirms that the method is highly specific, easily distinguishing the target analyte from its synthetic precursor. Furthermore, the recovery rates (99.1–100.4%) prove that the extraction and injection matrix does not suppress the UV signal, ensuring that the purity reported is an absolute reflection of the sample's true chemical state.

References

  • Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones. Molecules (MDPI). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Validation

Comparative efficacy of 5-Acetylpyrazine-2-carbonitrile derivatives in vitro

Comparative In Vitro Efficacy Guide: 5-Acetylpyrazine-2-carbonitrile Derivatives in Antimicrobial Drug Discovery As antimicrobial resistance accelerates globally—from multidrug-resistant Mycobacterium tuberculosis (MDR-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Efficacy Guide: 5-Acetylpyrazine-2-carbonitrile Derivatives in Antimicrobial Drug Discovery

As antimicrobial resistance accelerates globally—from multidrug-resistant Mycobacterium tuberculosis (MDR-TB) to azole-resistant Candida glabrata—identifying novel chemical scaffolds is paramount. In medicinal chemistry, the pyrazine ring serves as a highly versatile bioisostere for benzene and pyridine. Its two nitrogen atoms act as potent hydrogen bond acceptors, mimicking purine and pyrimidine bases to interact seamlessly with kinase hinge regions and metalloenzymes.

This guide provides a rigorous, objective comparison of the in vitro efficacy of three major derivative classes synthesized from the 1 core[1]. By evaluating Thiosemicarbazones, 1,3-Thiazolidin-4-ones, and Chalcone analogues, we aim to equip drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Rationale & Chemical Space

The synthesis of these derivatives begins with the homolytic acetylation of pyrazine-2-carbonitrile to yield the 5-acetylpyrazine-2-carbonitrile precursor[1]. From this core, structural divergence is achieved through targeted alkylation (e.g., adding tert-butyl or isopropyl groups) followed by condensation reactions.

The rationale behind this specific chemical space is driven by lipophilicity modulation (LogP) . The highly polar pyrazine core ensures aqueous solubility, while the addition of bulky alkyl groups enhances lipid membrane penetration—a critical requirement for breaching the complex, mycolic acid-rich cell wall of M. tuberculosis[2].

Workflow A Precursor Synthesis 5-Acetylpyrazine-2-carbonitrile B Homolytic Alkylation (LogP Modulation) A->B C1 Thiosemicarbazones (Metal Chelation) B->C1 C2 1,3-Thiazolidin-4-ones (Fungal Target Inhibition) B->C2 C3 Chalcone Analogues (Mycobacterial Inhibition) B->C3 D In Vitro Efficacy Screening (REMA & CLSI Protocols) C1->D C2->D C3->D

Fig 1. Synthesis and derivatization workflow of 5-Acetylpyrazine-2-carbonitrile for screening.

Comparative In Vitro Efficacy Data

To objectively assess performance, we compare the minimum inhibitory concentrations (MIC) of these derivatives against standard clinical alternatives.

  • Thiosemicarbazones: These compounds exert their effect primarily through metal ion chelation (e.g., iron mobilization), which deprives the pathogen of essential metalloenzymes necessary for survival and replication[3].

  • 1,3-Thiazolidin-4-ones: Formed via the cyclization of thiosemicarbazones, these derivatives demonstrate enhanced antifungal activity, particularly against opportunistic yeasts[4].

  • Chalcone Analogues: Specifically, the (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones exhibit remarkable antimycobacterial potency. The electron-withdrawing nitro group combined with a tert-butyl substitution drastically lowers the MIC against M. tuberculosis[2].

Table 1: Quantitative Efficacy Comparison of Pyrazine Derivatives

Derivative ClassStructural MotifPrimary Target OrganismMean Efficacy (MIC µg/mL)Clinical AlternativeAlternative MIC (µg/mL)
Thiosemicarbazones HydrazinecarbothioamideM. tuberculosis H37Rv1.56 - 6.25Isoniazid0.1 - 0.2
1,3-Thiazolidin-4-ones Thiazolidinone ringCandida glabrata1.95 - 7.81Fluconazole4.0 - 16.0
Chalcone Analogues Prop-2-en-1-one (Nitro-sub)M. tuberculosis H37Rv0.78 - 3.12Isoniazid0.1 - 0.2
Chalcone Analogues Prop-2-en-1-oneT. mentagrophytes3.90 - 15.6Terbinafine0.01 - 0.06

Data Synthesis: While none of the derivatives surpass the extreme potency of Terbinafine against dermatophytes[2], the Chalcone analogues demonstrate highly competitive efficacy against M. tuberculosis (MIC 0.78 µg/mL)[2]. Furthermore, 1,3-Thiazolidin-4-ones outperform their thiosemicarbazone precursors in antifungal assays and show superior efficacy against azole-resistant C. glabrata compared to standard Fluconazole treatments[4].

Self-Validating Experimental Protocols

To ensure reproducibility across global laboratories (aligning with PMDA, EMA, and FDA standards), the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives caused by compound precipitation or vehicle toxicity.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial Efficacy

Objective: Quantify the MIC of chalcone analogues against M. tuberculosis H37Rv.

  • Inoculum Preparation: Cultivate H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

    • Causality: OADC is critical; the albumin binds toxic free fatty acids present in the media, protecting the mycobacteria and ensuring a stable logarithmic growth phase required for accurate susceptibility testing.

  • Compound Serial Dilution: Prepare 2-fold serial dilutions of the pyrazine derivatives in DMSO. Ensure the final DMSO concentration in the assay well remains strictly <1% (v/v).

    • Causality: Concentrations of DMSO above 1% physically disrupt the lipid-rich mycobacterial envelope. This artificially lowers the MIC, confounding the true pharmacological efficacy of the derivative.

  • Incubation & Resazurin Addition (The Self-Validating Step): Incubate plates for 7 days at 37°C, then add 30 µL of a 0.02% resazurin solution. Incubate for an additional 24 hours.

    • Causality: Highly lipophilic pyrazine derivatives often precipitate in aqueous media, visually mimicking bacterial turbidity. Resazurin acts as a redox indicator; metabolically active cells reduce the blue dye to a pink, fluorescent resorufin. This colorimetric shift provides an orthogonal, self-validating readout that distinguishes true cell death from chemical precipitation.

Protocol B: Broth Microdilution for Antifungal Susceptibility (CLSI M27-A3)

Objective: Evaluate 1,3-Thiazolidin-4-ones against Candida glabrata.

  • Media Selection: Utilize RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: Fungal metabolism rapidly acidifies unbuffered media. MOPS buffering prevents pH fluctuations that would alter the ionization state of the basic pyrazine nitrogen atoms, which would unpredictably change the drug's transmembrane diffusion rates.

  • System Validation Controls: Alongside the test compounds, run three mandatory control wells:

    • Sterility Control (Media only): Validates aseptic technique.

    • Growth Control (Media + Inoculum + 1% DMSO): Validates that the vehicle does not inhibit fungal growth.

    • Reference Standard (Media + Inoculum + Fluconazole): Confirms the specific ATCC strain's susceptibility profile is within expected dynamic ranges.

  • Endpoint Determination: Read plates spectrophotometrically at 530 nm after 48 hours to determine the IC80 (concentration inhibiting 80% of growth).

    • Causality: Spectrophotometric reading eliminates subjective visual bias, which is critical when distinguishing between the subtle efficacy differences of structurally similar thiazolidin-4-one analogs.

Structure-Activity Relationship (SAR) Insights

The in vitro data reveals a distinct Structure-Activity Relationship (SAR) governing these derivatives. The pyrazine core acts as the anchor, but the peripheral substitutions dictate the biological target.

SAR Core Pyrazine-2-carbonitrile Core (H-Bond Acceptor) Sub1 5-Alkyl Substitution (e.g., tert-butyl) Core->Sub1 Sub2 Nitro-phenyl Addition (Chalcone Series) Core->Sub2 Sub3 Thiazolidinone Ring (Cyclization) Core->Sub3 Mech1 Increased Lipophilicity (Enhanced Cell Entry) Sub1->Mech1 Mech2 Electron Withdrawal (Target Affinity) Sub2->Mech2 Mech3 Steric Hindrance (Reduced Off-Target) Sub3->Mech3 Outcome1 Anti-TB Efficacy (MIC < 1 µg/mL) Mech1->Outcome1 Outcome2 Anti-Candida Efficacy (Broad Spectrum) Mech1->Outcome2 Mech2->Outcome1 Mech3->Outcome2

Fig 2. Structure-Activity Relationship (SAR) logic for pyrazine derivatives.

As illustrated above, adding a tert-butyl group at the 5-position of the pyrazine ring significantly increases the LogP value. When this highly lipophilic core is combined with an electron-withdrawing nitro group on the phenyl ring of a chalcone analogue, the compound achieves optimal penetration and target affinity against M. tuberculosis[2]. Conversely, cyclizing the intermediate into a 1,3-thiazolidin-4-one shifts the efficacy profile toward broad-spectrum antifungal activity, likely due to specific steric interactions with fungal enzymes[4].

Sources

Comparative

Benchmarking 5-Acetylpyrazine-2-carbonitrile: A Bifunctional Scaffold for Advanced Drug Discovery

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics—ranging from the first-in-class proteasome inhibitor Bortezomib (multiple myeloma) to the e...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics—ranging from the first-in-class proteasome inhibitor Bortezomib (multiple myeloma) to the essential antimycobacterial Pyrazinamide [1, 3]. In early-stage drug discovery, the rapid enumeration of pyrazine libraries relies heavily on the versatility of the starting building blocks.

Historically, standard precursors like pyrazine-2-carbonitrile and 2-acetylpyrazine have been utilized. However, these mono-functionalized rings severely limit the vectors available for downstream structural diversification. As a Senior Application Scientist, I frequently benchmark novel building blocks to optimize library synthesis. In this guide, we objectively evaluate 5-Acetylpyrazine-2-carbonitrile against its standard precursors, detailing the mechanistic rationale, comparative physicochemical data, and self-validating experimental protocols that demonstrate its superiority as a bifunctional scaffold.

Structural and Mechanistic Rationale

Pyrazine is a highly electron-deficient, six-membered aromatic ring with a low pKa (~0.65) [4]. Because the two nitrogen atoms withdraw electron density from the carbon framework, the ring is completely inert to standard Electrophilic Aromatic Substitution (EAS) such as Friedel-Crafts acylation.

To functionalize the pyrazine core, chemists must rely on nucleophilic aromatic substitution (S_N_Ar) or radical-mediated homolytic substitutions.

  • Standard Precursors: Using 2-acetylpyrazine or pyrazine-2-carbonitrile provides only a single functional handle. Attempting a subsequent homolytic functionalization on these mono-substituted rings often yields intractable mixtures of regioisomers due to insufficient electronic bias [2].

  • The Advanced Scaffold: 5-Acetylpyrazine-2-carbonitrile solves this by pre-installing two strictly orthogonal functional groups at the para-like 2,5-positions. The ketone acts as a highly electrophilic center for condensation reactions (e.g., forming hydrazones or thiosemicarbazones), while the nitrile serves as a stable precursor for tetrazoles, amidines, or primary amines.

Quantitative Benchmarking Data

The following table summarizes the physicochemical properties and reactivity profiles of 5-acetylpyrazine-2-carbonitrile compared to standard pyrazine precursors, highlighting its unique advantages in library generation [2, 5].

ScaffoldComputational LogPFunctional HandlesHomolytic Substitution YieldOrthogonal Derivatization
Pyrazine-2-carbonitrile -0.421 (Nitrile)~45-55% (Regioselective to C5)Poor (Single vector)
2-Acetylpyrazine 0.201 (Ketone)~30-40% (Regioisomer mixtures)Poor (Single vector)
5-Acetylpyrazine-2-carbonitrile 0.552 (Ketone + Nitrile)N/A (Ring is highly deactivated)Excellent (Dual vectors)

Data Interpretation: The introduction of both an acetyl and a cyano group slightly increases the lipophilicity (LogP) to a favorable range for passive membrane permeability, while completely deactivating the ring to further radical attack, thereby preventing unwanted side reactions during downstream elaboration.

Self-Validating Experimental Protocols

To leverage 5-acetylpyrazine-2-carbonitrile effectively, one must understand both its synthesis and its downstream application. The following protocols are designed as self-validating systems, ensuring that causality is understood and experimental integrity is maintained at every step.

Protocol A: Regioselective Synthesis via Homolytic Acetylation

Objective: Synthesize 5-acetylpyrazine-2-carbonitrile from pyrazine-2-carbonitrile.

Mechanistic Causality: We utilize a Minisci-type radical reaction. Iron(II) sulfate (FeSO₄) acts as a catalyst to decompose hydrogen peroxide (H₂O₂), generating hydroxyl radicals. These radicals abstract a hydrogen atom from acetaldehyde to form a nucleophilic acyl radical. The strongly electron-withdrawing cyano group on the starting pyrazine lowers the LUMO of the heterocycle, directing the nucleophilic acyl radical regioselectively to the most electron-deficient position (C5) [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of pyrazine-2-carbonitrile and 30.0 mmol of acetaldehyde in 20 mL of 30% aqueous sulfuric acid. Cool the mixture to 0–5 °C in an ice bath.

  • Radical Initiation: Simultaneously add a solution of FeSO₄·7H₂O (30.0 mmol in 15 mL H₂O) and 30% aqueous H₂O₂ (30.0 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C to prevent thermal degradation of the radicals.

  • Reaction Maturation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The emergence of a distinct[M+H]⁺ peak at m/z 148 confirms mono-acetylation. If unreacted starting material (m/z 106) persists, the radical generation has stalled, necessitating a supplementary dropwise addition of H₂O₂ and FeSO₄. The absence of a di-acetylated peak (m/z 190) validates the deactivating effect of the first acetyl addition.

  • Isolation: Neutralize the aqueous phase with saturated NaHCO₃, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel chromatography.

Protocol B: Orthogonal Derivatization (Thiosemicarbazone Formation)

Objective: Chemoselective functionalization of the ketone while preserving the nitrile.

Mechanistic Causality: The acetyl ketone is highly electrophilic and condenses readily with thiosemicarbazide under mild acidic catalysis. The cyano group remains intact because nitrile hydrolysis requires significantly harsher conditions (strong aqueous acid/base and prolonged heating).

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of 5-acetylpyrazine-2-carbonitrile and 5.0 mmol of thiosemicarbazide in 15 mL of anhydrous methanol.

  • Catalysis: Add 3 drops of glacial acetic acid to activate the ketone carbonyl via protonation.

  • Condensation: Heat the mixture to reflux (65 °C) for 5 hours.

  • Self-Validation Check: Analyze the isolated precipitate via FT-IR spectroscopy. The disappearance of the sharp ketone C=O stretch (~1700 cm⁻¹) and the strict retention of the nitrile C≡N stretch (~2230 cm⁻¹) definitively validate chemoselective condensation without nitrile hydrolysis.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting crystalline solid and wash with cold ethanol to yield the pure thiosemicarbazone derivative [2].

Visualizing Workflows and Pharmacological Pathways

To fully conceptualize the utility of this scaffold, we must map both its synthetic trajectory and its ultimate biological application.

Synthetic Workflow

SyntheticWorkflow A Pyrazine-2-carbonitrile (Standard Precursor) B Radical Generation (FeSO4, H2O2, Acetaldehyde) A->B Homolytic Acetylation C 5-Acetylpyrazine-2-carbonitrile (Bifunctional Scaffold) B->C Regioselective C5 Addition D Ketone Condensation (Thiosemicarbazide) C->D Chemoselective (Nitrile preserved) E Orthogonal Nitrile Elaboration (e.g., Tetrazole formation) C->E Chemoselective (Ketone preserved)

Figure 1: Synthetic workflow and orthogonal derivatization of 5-acetylpyrazine-2-carbonitrile.

Pharmacological Application: Kinase Inhibition

Derivatives synthesized from pyrazine scaffolds are heavily utilized as Receptor Tyrosine Kinase (RTK) inhibitors (e.g., AKN-028 in Acute Myeloid Leukemia) [1]. One of the pyrazine nitrogen atoms acts as a critical Hydrogen Bond Acceptor (HBA) in the kinase hinge region [3].

KinaseInhibition A Pyrazine-Derived Inhibitor (e.g., AKN-028 analog) B Receptor Tyrosine Kinase (RTK / FLT3) A->B ATP-competitive binding (H-bond via Pyrazine N) C Downstream Effectors (PI3K / AKT / STAT5) B->C Phosphorylation Blocked D Leukemic Cell Proliferation (AML) C->D Survival Signals Halted E Apoptosis & Cell Cycle Arrest C->E Therapeutic Efficacy

Figure 2: Mechanism of action for pyrazine-derived kinase inhibitors in AML signaling pathways.

Conclusion

Benchmarking 5-acetylpyrazine-2-carbonitrile against standard precursors reveals a clear strategic advantage for drug discovery programs. While pyrazine-2-carbonitrile and 2-acetylpyrazine limit chemists to linear, single-vector synthesis, the 2,5-bifunctionalization of 5-acetylpyrazine-2-carbonitrile allows for orthogonal, divergent library generation. By employing self-validating synthetic protocols, researchers can reliably exploit this scaffold to discover the next generation of pyrazine-based therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)
  • Pyrazines in Drug Discovery Source: PharmaBlock URL
  • Source: National Institutes of Health (NIH)
  • Chromatographic and Computational Study of Hydrophobic Pyrazine Derivatives Source: SciForum URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Acetylpyrazine-2-carbonitrile

An In-Depth Guide to Personal Protective Equipment for Handling 5-Acetylpyrazine-2-carbonitrile Understanding the Potential Hazards 5-Acetylpyrazine-2-carbonitrile incorporates a pyrazine ring, an acetyl group, and a nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Acetylpyrazine-2-carbonitrile

Understanding the Potential Hazards

5-Acetylpyrazine-2-carbonitrile incorporates a pyrazine ring, an acetyl group, and a nitrile (carbonitrile) functional group. Analysis of related chemical structures allows us to infer a potential hazard profile that necessitates a cautious approach. Pyrazine derivatives are often classified as irritants and can be harmful.[1][2][3][4][5][6][7][8][9] The nitrile group can also contribute to toxicity. Therefore, it is prudent to handle this compound with the assumption that it may be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [6][7][10]

  • A cause of skin irritation. [6][8][9][10]

  • A cause of serious eye irritation. [3][4][6][8][9][10]

  • A potential cause of respiratory irritation. [4][6][7][9]

Given these potential hazards, a multi-layered approach to personal protection, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.

The First Line of Defense: Engineering Controls

Before any PPE is selected, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of 5-Acetylpyrazine-2-carbonitrile, especially when in solid/powder form or when being heated or aerosolized, should be conducted within a certified chemical fume hood.[2][8] This is the most critical step in preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][5][7][8][11]

Essential Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling 5-Acetylpyrazine-2-carbonitrile.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and fine powders.[1][12] They must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution or during a reaction with the potential to pressurize), a face shield should be worn in addition to safety goggles.[5]

Skin and Body Protection
  • Gloves (Chemical-Resistant): Nitrile gloves are an excellent choice for protection against a wide array of chemicals and are highly recommended for handling this compound.[13][14][15][16]

    • Causality: Nitrile, a synthetic rubber, offers superior resistance to many solvents, oils, and corrosive compounds compared to latex or vinyl.[14] It also provides a durable barrier against punctures and tears, which is critical when handling potentially sharp lab equipment.[15]

    • Protocol: Always inspect gloves for any signs of damage before use. Don gloves and ensure they are pulled over the cuffs of your lab coat. Use proper removal techniques (without touching the glove's outer surface) to avoid skin contamination.[5] Contaminated gloves should be disposed of immediately as chemical waste.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[1][2][12]

Respiratory Protection
  • When Required: If for any reason, work must be performed outside of a fume hood where there is a risk of inhaling dust or aerosols, respiratory protection is necessary.[5][12]

  • Selection: The type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Operational and Disposal Plans

Integrating safety into every step of the workflow is critical for building a culture of trust and ensuring reproducible, safe science.

Summary of PPE for Key Operations
Operation Engineering Control Gloves Eye/Face Protection Respiratory Protection
Weighing Solid Chemical Fume HoodNitrile GlovesSafety GogglesNot required in a fume hood
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety GogglesNot required in a fume hood
Running Reactions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldNot required in a fume hood
Cleaning Glassware Well-ventilated areaNitrile GlovesSafety GogglesNot typically required
Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

  • Donning PPE: In the lab, don your lab coat, followed by chemical safety goggles.

  • Fume Hood Operation: Turn on the fume hood and ensure it is functioning correctly.

  • Glove Up: Don nitrile gloves, ensuring they overlap with the cuffs of your lab coat.

  • Handling: Conduct all manipulations of 5-Acetylpyrazine-2-carbonitrile deep within the fume hood.

  • Decontamination: After handling, wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves using a safe technique and dispose of them in the designated chemical waste bin. Remove your lab coat and goggles.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[2][3][4][5][7]

Disposal Plan
  • Solid Waste: All disposable materials contaminated with 5-Acetylpyrazine-2-carbonitrile (e.g., gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5][7]

  • Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & PPE Selection Start Handling 5-Acetylpyrazine-2-carbonitrile Assess_Powder Is the material a powder or can it become airborne? Start->Assess_Powder Fume_Hood Work in a Chemical Fume Hood Assess_Powder->Fume_Hood Yes Consult_EHS Consult EHS for Respirator Selection Assess_Powder->Consult_EHS No (and outside fume hood) Assess_Splash Is there a significant splash risk? Base_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Add_Face_Shield Add Face Shield to Standard PPE Assess_Splash->Add_Face_Shield Yes Fume_Hood->Base_PPE Base_PPE->Assess_Splash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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